molecular formula C28H27ClN3NaO5 B15618378 TM5275 sodium CAS No. 1103926-82-4

TM5275 sodium

Cat. No.: B15618378
CAS No.: 1103926-82-4
M. Wt: 544.0 g/mol
InChI Key: JSHSGBIWNPQCQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TM5275 sodium is a useful research compound. Its molecular formula is C28H27ClN3NaO5 and its molecular weight is 544.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHSGBIWNPQCQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of TM5275 Sodium in PAI-1 Inhibition: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Allosteric Inhibition and Induction of Substrate Behavior

Quantitative Data on TM5275 Inhibition of PAI-1

The inhibitory potency of TM5275 has been quantified through various in vitro assays. The following table summarizes the key quantitative data available.

ParameterValueAssay TypeReference
IC50 6.95 µMPAI-1 activity assay[1][3][5]

Signaling Pathways Modulated by TM5275

Enhancement of Fibrinolysis

fibrinolysis_pathway TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 inhibits tPA tPA PAI1->tPA inhibits Plasminogen Plasminogen tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation

TM5275 enhances fibrinolysis by inhibiting PAI-1.
Inhibition of TGF-β1-Induced Hepatic Stellate Cell Activation

In the context of liver fibrosis, transforming growth factor-beta 1 (TGF-β1) is a potent stimulator of hepatic stellate cell (HSC) activation and proliferation, key events in the fibrotic process. TM5275 has been shown to attenuate these effects by inhibiting the TGF-β1-stimulated phosphorylation of AKT, a crucial downstream mediator in the PI3K/AKT signaling pathway.[6] This inhibition of AKT phosphorylation leads to a reduction in HSC proliferation and fibrogenic activity.

tgfb1_pathway TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR PAI1 PAI-1 TGFbR->PAI1 induces PI3K PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT HSC_Proliferation HSC Proliferation & Fibrogenesis pAKT->HSC_Proliferation TM5275 TM5275 TM5275->PAI1 inhibits PAI1->PI3K enzyme_assay_workflow start Start prep_reagents Prepare Reagents (PAI-1, tPA, TM5275, Substrate) start->prep_reagents add_pai1 Add PAI-1 to Plate prep_reagents->add_pai1 add_tm5275 Add TM5275 Dilutions add_pai1->add_tm5275 incubate1 Incubate (Inhibitor Binding) add_tm5275->incubate1 add_tpa Add tPA incubate1->add_tpa incubate2 Incubate (PAI-1/tPA Reaction) add_tpa->incubate2 add_substrate Add Chromogenic Substrate incubate2->add_substrate read_absorbance Read Absorbance (Kinetic) add_substrate->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

The Discovery and Chemical Synthesis of TM5275 Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Signaling Pathway Diagram

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_inhibition Inhibition by PAI-1 cluster_tgf_beta TGF-β Pathway (Fibrosis) Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin (B1330869) Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin tPA_uPA tPA / uPA PAI1_tPA_uPA_complex Inactive Complex tPA_uPA->PAI1_tPA_uPA_complex PAI1 PAI-1 PAI1->PAI1_tPA_uPA_complex TM5275 TM5275 Sodium TM5275->PAI1 Inhibits TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor SMADs SMADs TGF_beta_Receptor->SMADs Phosphorylates Gene_Expression Gene Expression SMADs->Gene_Expression Regulates Gene_Expression->PAI1 Increases ECM Extracellular Matrix (e.g., Collagen) Gene_Expression->ECM Increases

Caption: Signaling pathways influenced by this compound.

Chemical Synthesis of this compound

While a detailed, step-by-step protocol from a single primary source is not publicly available, a representative synthesis of this compound can be constructed based on established organic chemistry principles and information from related patents and publications. The synthesis can be envisioned as a multi-step process involving the preparation of key intermediates followed by their coupling.

A plausible synthetic route involves three main stages:

  • Synthesis of 2-({[2-(tert-butoxy)-2-oxoethoxy]acetyl}amino)-5-chlorobenzoic acid: This intermediate can be prepared starting from 2-amino-5-chlorobenzoic acid.

  • Synthesis of 1-(diphenylmethyl)piperazine: This is a commercially available reagent but can also be synthesized.

  • Coupling and Deprotection: The two key intermediates are coupled, followed by the deprotection of the carboxylic acid to yield TM5275, which is then converted to its sodium salt.

Experimental Workflow for Synthesis

TM5275_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 cluster_final_steps Final Synthesis Steps A 2-Amino-5-chlorobenzoic acid B Reaction with tert-butyl 2-bromoacetate A->B C Acylation with 2-chloroacetyl chloride B->C D Intermediate 1 C->D F Coupling of Intermediate 1 and Intermediate 2 D->F E 1-(Diphenylmethyl)piperazine (Commercially available or synthesized) E->F G Deprotection of tert-butyl ester (e.g., with TFA) F->G H Formation of Sodium Salt (e.g., with Sodium Hydroxide) G->H I This compound (Final Product) H->I

Caption: A representative workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
PAI-1 Inhibition (IC50)6.95 µMPurified human PAI-1[1][2][3]
Anti-proliferative Effect (IC50)70-100 µMES-2 (Ovarian Cancer)[1]
Anti-proliferative Effect (IC50)70-100 µMJHOC-9 (Ovarian Cancer)[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelSpeciesDosing RegimenKey FindingsReference
Arteriovenous Shunt ThrombosisRat10 and 50 mg/kg, p.o.Significant reduction in blood clot weight[1]
Ferric Chloride-Induced Carotid Artery ThrombosisRat1 and 3 mg/kg, p.o.Increased time to primary occlusion[3]
Photochemical-Induced Arterial ThrombosisCynomolgus Monkey10 mg/kg, p.o.Increased time to primary occlusion[3]
Choline-Deficient, L-Amino Acid-Defined Diet-Induced Hepatic FibrosisRat10 mg/kg/day, p.o.Marked amelioration of hepatic fibrosis[4]
Porcine Serum-Induced Hepatic Fibrosis in Diabetic RatsRat1 and 10 mg/kg/day, p.o.Marked suppression of liver fibrosis development[4]

Table 3: Pharmacokinetic Parameters of TM5275

SpeciesDoseCmaxTmaxHalf-life (t1/2)Bioavailability (F)Reference
Rat10 mg/kg, p.o.17.5 ± 5.2 µMN/AN/AN/A[1]

(Note: N/A indicates data not available from the searched sources)

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PAI-1 Inhibition Assay (Chromogenic)

Materials:

  • Human recombinant single-chain t-PA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add human recombinant single-chain t-PA to each well and incubate for 10 minutes at 37°C.

  • Add plasminogen to each well and incubate for 10 minutes at 37°C to allow for the conversion of plasminogen to plasmin by the uninhibited t-PA.

  • Add the chromogenic plasmin substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of color development is proportional to the residual t-PA activity.

Western Blot Analysis of AKT Phosphorylation

Objective: To assess the effect of TM5275 on TGF-β1-induced AKT phosphorylation in hepatic stellate cells (HSCs).

Materials:

  • HSC-T6 cells (rat hepatic stellate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Recombinant rat TGF-β1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Culture HSC-T6 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with recombinant rat TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

  • Strip the membrane and re-probe with antibodies against total AKT and GAPDH (as a loading control).

  • Quantify the band intensities to determine the relative levels of AKT phosphorylation.

Rat Model of Ferric Chloride-Induced Carotid Artery Thrombosis

Objective: To evaluate the in vivo antithrombotic efficacy of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Filter paper

  • Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)

  • This compound formulated for oral administration

  • Doppler flow probe

Protocol:

  • Administer this compound or vehicle orally to the rats at a predetermined time before the induction of thrombosis.

  • Anesthetize the rat and expose the common carotid artery through a midline cervical incision.

  • Carefully separate the carotid artery from the surrounding tissues.

  • Place a Doppler flow probe on the artery to monitor blood flow.

  • Apply a piece of filter paper (e.g., 2x1 mm) saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes).

  • Remove the filter paper and rinse the area with saline.

  • Continuously monitor the blood flow with the Doppler probe until occlusion occurs (cessation of blood flow).

  • The time to occlusion is the primary endpoint to assess the antithrombotic effect of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis A PAI-1 Inhibition Assay F IC50 Determination A->F B Cell Proliferation Assay (e.g., WST-1) G Dose-Response Analysis B->G C Western Blot for Signaling Proteins (e.g., p-AKT) C->G D Thrombosis Models (e.g., Ferric Chloride-Induced) D->G H Pharmacokinetic Analysis D->H I Histological Analysis D->I E Fibrosis Models (e.g., CCl4 or Bile Duct Ligation) E->G E->H E->I

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

References

The Allosteric Modulation of Plasminogen Activator Inhibitor-1 by TM5275: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PAI-1 and TM5275

Quantitative Data: TM5275 Inhibition of PAI-1

The inhibitory potency of TM5275 has been characterized primarily by its half-maximal inhibitory concentration (IC50).

CompoundParameterValueReference
TM5275 sodiumIC506.95 μM[1][2]

The Binding Site of TM5275 on PAI-1

Mechanism of Action: Allosteric Modulation

Signaling Pathway of PAI-1 Inhibition by TM5275

PAI1_Inhibition Mechanism of PAI-1 Inhibition by TM5275 cluster_0 Normal PAI-1 Inhibition cluster_1 TM5275-Mediated Inhibition Active PAI-1 Active PAI-1 tPA/uPA tPA/uPA Active PAI-1->tPA/uPA Inhibition Inactive Complex Inactive Complex tPA/uPA->Inactive Complex Forms TM5275 TM5275 Active_PAI-1_2 Active PAI-1 TM5275->Active_PAI-1_2 Binds to s4A Substrate PAI-1 Substrate PAI-1 Active_PAI-1_2->Substrate PAI-1 Conformational Change tPA/uPA_2 tPA/uPA Substrate PAI-1->tPA/uPA_2 Acts as Substrate Cleaved PAI-1 Inactive (Cleaved) PAI-1 tPA/uPA_2->Cleaved PAI-1 Cleaves experimental_workflow Experimental Workflow for PAI-1 Inhibitor Characterization Start Start Inhibitor_Screening Primary Screening (e.g., Chromogenic Assay) Start->Inhibitor_Screening Hit_Identification Hit Identification (IC50 Determination) Inhibitor_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models (e.g., Thrombosis) Hit_Identification->In_Vivo_Models Complex_Formation Complex Formation Assay (SDS-PAGE) Mechanism_of_Action->Complex_Formation Docking_Studies Computational Docking Mechanism_of_Action->Docking_Studies Lead_Optimization Lead Optimization Complex_Formation->Lead_Optimization Docking_Studies->Lead_Optimization In_Vivo_Models->Lead_Optimization

References

The PAI-1 Inhibitor TM5275: A Modulator of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: PAI-1 Inhibition

Modulation of the TGF-β Signaling Pathway

Canonical TGF-β Signaling

The canonical TGF-β pathway involves the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][14][15] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1][2][3]

TGF_beta_canonical_pathway cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription (e.g., PAI-1, Collagen) SMAD_complex->Gene_expression Translocates to Nucleus Nucleus Nucleus

Canonical TGF-β/SMAD Signaling Pathway.
Non-Canonical TGF-β Signaling and the Role of TM5275

TGF-β can also signal through pathways independent of SMADs, known as non-canonical pathways. These include the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[4][14][16][17][18]

TM5275_TGF_beta_pathway TGFb TGF-β Receptor TGF-β Receptor Complex TGFb->Receptor PAI1_gene PAI-1 Gene (SERPINE1) Receptor->PAI1_gene Canonical (SMAD) PI3K PI3K Receptor->PI3K Non-canonical PAI1_protein PAI-1 Protein PAI1_gene->PAI1_protein Transcription & Translation PAI1_protein->PI3K Potentiates? TM5275 TM5275 TM5275->PAI1_gene Inhibits Upregulation TM5275->PAI1_protein Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT Proliferation Cell Proliferation & Fibrogenesis pAKT->Proliferation

TM5275's Effect on the Non-Canonical TGF-β/AKT Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of TM5275.

Table 1: In Vitro Efficacy of TM5275

ParameterCell LineTreatmentResultReference
PAI-1 Inhibition -TM5275IC50 = 6.95 μM[8][9][10]
Cell Proliferation HSC-T6TGF-β1 (10 ng/ml) + TM5275 (0-100 µM)Dose-dependent suppression of TGF-β1-stimulated proliferation[6]
Gene Expression HSC-T6TGF-β1 (10 ng/ml) + TM5275 (100 µM)Inhibition of TGF-β1-induced upregulation of Serpine1, Tgfb1, and Col1a1 mRNA[6]
Protein Phosphorylation HSC-T6TGF-β1 + TM5275Inhibition of TGF-β1-stimulated AKT phosphorylation; No effect on ERK1/2 and SMAD2/3 phosphorylation[6]

Table 2: In Vivo Efficacy of TM5275

Animal ModelTreatmentOutcomeReference
CDAA-fed Rats (Hepatic Fibrosis) TM5275 (50 mg/kg/day in drinking water) for 12 weeksMarked amelioration of hepatic fibrosis, suppression of activated hepatic stellate cells, and reduced hepatic levels of TGF-β1 and total collagen.[6]
STZ-induced Diabetic Mice (Diabetic Nephropathy) TM5275 (50 mg/kg/day, oral administration) for 16 weeksImproved kidney function and morphology, and inhibition of kidney fibrosis.[19][20]
Adenoviral-TGF-β1-induced Mice (Pulmonary Fibrosis) TM5275 (oral administration)Attenuation of pulmonary fibrosis, stimulation of myofibroblast apoptosis, and suppression of TGF-β1-mediated expression of fibronectin and PAI-1.[7]
TNBS-induced Murine Colitis (Intestinal Fibrosis) TM5275 (50 mg/kg/day, oral administration) for 2 weeksDecreased TNBS-induced collagen deposition.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on TM5275.

In Vitro Assays

1. Cell Culture

  • Cell Line: Rat hepatic stellate cell line (HSC-T6).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

2. Cell Proliferation Assay

  • Seeding: Seed HSC-T6 cells (1x10^4 cells/well) in a 96-well plate.

  • Starvation: After 24 hours, starve the cells in serum-free DMEM for 12 hours.

  • Treatment: Treat the cells with recombinant rat TGF-β1 (10 ng/mL) with or without various concentrations of TM5275 (e.g., 0-100 µM) for 24 hours.

  • Assessment: Measure cell proliferation using a WST-1 or MTT assay according to the manufacturer's protocol.

cell_proliferation_workflow start Start seed_cells Seed HSC-T6 cells (1x10^4 cells/well) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h starve_cells Starve in serum-free medium for 12h incubate_24h->starve_cells treat_cells Treat with TGF-β1 ± TM5275 starve_cells->treat_cells incubate_24h_2 Incubate 24h treat_cells->incubate_24h_2 measure_proliferation Measure proliferation (WST-1/MTT assay) incubate_24h_2->measure_proliferation end End measure_proliferation->end

Experimental Workflow for Cell Proliferation Assay.

3. Quantitative Real-Time PCR (RT-qPCR)

  • Treatment: Treat HSC-T6 cells with TGF-β1 (10 ng/mL) and/or TM5275 (100 µM) for 12 hours.[22]

  • RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green master mix and primers for target genes (Tgfb1, Col1a1, Serpine1) and a housekeeping gene (e.g., Gapdh).

  • Analysis: Calculate relative gene expression using the 2^-ΔΔCt method.

4. Western Blotting

  • Treatment: Treat HSC-T6 cells with TGF-β1 for various time points (e.g., 0, 15, 30, 60 minutes) with or without pre-treatment with TM5275.

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-AKT, AKT, p-ERK1/2, ERK1/2, p-SMAD2/3, SMAD2/3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Models

1. Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Hepatic Fibrosis in Rats

  • Animals: Male Fischer 344 rats.

  • Induction: Feed rats a CDAA diet for 12 weeks to induce steatohepatitis and hepatic fibrosis.[6] A control group is fed a choline-supplemented amino acid (CSAA) diet.

  • Treatment: Administer TM5275 (50 mg/kg/day) orally in the drinking water for the 12-week duration of the CDAA diet.[6]

  • Assessment: At the end of the study, collect liver tissues for histological analysis (H&E and Sirius Red staining), immunohistochemistry (α-SMA), and measurement of hepatic TGF-β1 and total collagen levels.

CDAA_rat_model_workflow start Start acclimatize Acclimatize Fischer 344 rats start->acclimatize grouping Divide into Control (CSAA diet) and Experimental (CDAA diet) groups acclimatize->grouping treatment Administer Vehicle or TM5275 (50 mg/kg/day) in drinking water for 12 weeks grouping->treatment diet Feed respective diets for 12 weeks grouping->diet euthanize Euthanize animals diet->euthanize collect_tissue Collect liver tissue euthanize->collect_tissue analysis Histological and Biochemical Analysis collect_tissue->analysis end End analysis->end

Experimental Workflow for CDAA Rat Model of Hepatic Fibrosis.

2. Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice

  • Animals: Male C57BL/6 mice.

  • Induction: Induce diabetes by a single intraperitoneal injection of STZ (150 mg/kg) dissolved in citrate (B86180) buffer.[19][20][23]

  • Treatment: Begin oral administration of TM5275 (50 mg/kg/day) one week after STZ injection and continue for 16 weeks.[19][20]

  • Assessment: Monitor blood glucose and body weight regularly. At the end of the study, collect urine for albuminuria assessment and kidneys for histological analysis (PAS staining) and gene expression analysis of fibrotic markers.[20]

Conclusion

References

The Impact of TM5275 Sodium on Extracellular Matrix Deposition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quantitative Data on the Effects of TM5275 on Extracellular Matrix Deposition

The anti-fibrotic efficacy of TM5275 has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of TM5275 in a Rat Model of Hepatic Fibrosis

ParameterModelTreatment GroupControl GroupPercentage ReductionReference
Sirius Red-Positive Fibrotic Area (%) Choline-deficient L-amino acid-defined (CDAA) diet-fed rats1.5 ± 0.23.1 ± 0.451.6%[1]
α-SMA-Positive Area (%) CDAA diet-fed rats1.8 ± 0.33.9 ± 0.553.8%[1]
Tgfb1 mRNA Expression (relative to control) CDAA diet-fed rats1.4 ± 0.12.3 ± 0.239.1%[1]
Col1a1 mRNA Expression (relative to control) CDAA diet-fed rats2.1 ± 0.34.5 ± 0.653.3%[1]
Hepatic TGF-β1 Protein (pg/mg protein) CDAA diet-fed rats85.2 ± 9.1135.4 ± 15.237.1%[1]
Total Hepatic Collagen (μg/g liver) CDAA diet-fed rats250.1 ± 28.3410.5 ± 45.139.1%[1]

Data are presented as mean ± standard error of the mean. α-SMA: alpha-smooth muscle actin; Tgfb1: Transforming growth factor beta 1; Col1a1: Collagen type I alpha 1.

Table 2: In Vitro Efficacy of TM5275 on Hepatic Stellate Cells (HSC-T6)

ParameterTreatment ConditionValue (relative to control)Percentage InhibitionReference
TGF-β1-stimulated Cell Proliferation TGF-β1 (10 ng/mL) + TM5275 (100 µM)0.85 ± 0.0543.3%[1]
Serpine1 (PAI-1) mRNA Expression TGF-β1 (10 ng/mL) + TM5275 (100 µM)1.2 ± 0.176.0%[1]
Tgfb1 mRNA Expression TGF-β1 (10 ng/mL) + TM5275 (100 µM)1.1 ± 0.181.8%[1]
Col1a1 mRNA Expression TGF-β1 (10 ng/mL) + TM5275 (100 µM)1.3 ± 0.274.0%[1]

Data are presented as mean ± standard error of the mean. Values are relative to the vehicle-treated control group, with the TGF-β1-only treated group representing the baseline for inhibition calculation.

Table 3: Effect of TM5275 on Matrix Metalloproteinase Activity

ParameterModelTreatment GroupControl GroupFold IncreaseReference
MMP-9 Expression TNBS-induced murine intestinal fibrosisTM5275 (50 mg/kg)Vehicle~1.8[2]

MMP-9: Matrix Metalloproteinase-9; TNBS: 2,4,6-trinitrobenzene sulfonic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model of Hepatic Fibrosis

Objective: To induce hepatic fibrosis in rats and assess the therapeutic efficacy of TM5275.

Protocol:

  • Animal Model: Male Fischer 344 rats (6 weeks old) are used.

  • Induction of Fibrosis: A choline-deficient L-amino acid-defined (CDAA) diet is provided for 12 weeks to induce steatohepatitis and fibrosis. A control group receives a choline-supplemented L-amino acid-defined (CSAA) diet.

  • TM5275 Administration: TM5275 sodium is dissolved in drinking water and administered orally at a dose of 50 mg/kg/day for the 12-week duration of the CDAA diet. The vehicle control group receives regular drinking water.

  • Tissue Collection: At the end of the 12-week period, animals are euthanized, and liver tissues are collected for histological and molecular analysis.

  • Histological Analysis (Picro Sirius Red Staining):

    • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

    • Process the tissue and embed in paraffin.

    • Cut 4-µm thick sections and mount on glass slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

    • Stain with Picro Sirius Red solution for 60 minutes at room temperature.

    • Rinse slides in two changes of 0.5% acetic acid solution.

    • Dehydrate through graded ethanol series and clear in xylene.

    • Mount with a synthetic resin.

    • Quantify the red-stained collagen area using image analysis software (e.g., ImageJ) and express as a percentage of the total liver area.

  • Immunohistochemistry for α-SMA:

    • Perform antigen retrieval on deparaffinized and rehydrated sections using a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA, 1:200 dilution) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

    • Incubate with an avidin-biotin-peroxidase complex for 30 minutes.

    • Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.

    • Quantify the brown-stained α-SMA-positive area using image analysis software.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from frozen liver tissue using a suitable RNA isolation kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using a thermal cycler with SYBR Green master mix and primers for Tgfb1, Col1a1, and a housekeeping gene (e.g., Gapdh).

    • Calculate relative gene expression using the 2-ΔΔCt method.

In Vitro Assay of HSC-T6 Cell Proliferation and Gene Expression

Objective: To evaluate the direct effect of TM5275 on the proliferation and pro-fibrotic gene expression of activated hepatic stellate cells.

Protocol:

  • Cell Culture: Culture the rat hepatic stellate cell line HSC-T6 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Cell Proliferation Assay (WST-1 Assay):

    • Seed HSC-T6 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free DMEM for 24 hours.

    • Treat the cells with recombinant human TGF-β1 (10 ng/mL) in the presence or absence of TM5275 (100 µM) for 48 hours. Include vehicle-treated and untreated control wells.

    • Add WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Gene Expression Analysis (qRT-PCR):

    • Seed HSC-T6 cells in a 6-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free DMEM for 24 hours.

    • Treat the cells with TGF-β1 (10 ng/mL) with or without TM5275 (100 µM) for 24 hours.

    • Extract total RNA, synthesize cDNA, and perform qRT-PCR as described in the in vivo protocol for the target genes Serpine1, Tgfb1, Col1a1, and a housekeeping gene.

Signaling Pathways and Mechanism of Action

G cluster_0 TGF-β Signaling cluster_1 Gene Transcription TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates AKT AKT TGFbR->AKT Activates pSMAD p-SMAD2/3 ProFibrotic_Genes Pro-fibrotic Genes (Collagen, Fibronectin) pSMAD->ProFibrotic_Genes Upregulates PAI1_Gene PAI-1 Gene (SERPINE1) pSMAD->PAI1_Gene Upregulates pAKT p-AKT pAKT->ProFibrotic_Genes Upregulates caption TGF-β Signaling Pathway in Fibrosis

Caption: TGF-β signaling activates both SMAD and non-SMAD (e.g., AKT) pathways, leading to increased transcription of pro-fibrotic genes.

G TM5275 This compound PAI1 PAI-1 TM5275->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Pro_MMPs Pro-MMPs Plasmin->Pro_MMPs Activates MMPs Active MMPs Pro_MMPs->MMPs ECM Extracellular Matrix (Collagen, Fibronectin) MMPs->ECM Degrades ECM_Degradation ECM Degradation ECM->ECM_Degradation Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces caption Mechanism of Action of TM5275

G cluster_0 Experimental Workflow: In Vivo Study start Induce Hepatic Fibrosis (CDAA Diet in Rats) treatment Administer TM5275 (50 mg/kg/day, 12 weeks) start->treatment collection Tissue Collection (Liver) treatment->collection analysis Histological & Molecular Analysis (Sirius Red, IHC, qRT-PCR) collection->analysis outcome Assess Anti-fibrotic Efficacy analysis->outcome caption In Vivo Experimental Workflow

Caption: Workflow for evaluating the in vivo anti-fibrotic effects of TM5275 in a rat model of liver fibrosis.

Discussion

Furthermore, in vitro studies demonstrate that TM5275 can directly suppress the activation and pro-fibrotic activities of hepatic stellate cells, the primary cell type responsible for ECM production in the liver. This dual mechanism of action—promoting ECM degradation and inhibiting its synthesis—makes TM5275 a compelling candidate for the treatment of fibrotic diseases.

Conclusion

References

Molecular Docking of TM5275 Sodium with PAI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

ParameterValueReference
IC50 6.95 μM[1]
In Vivo Efficacy (Rat Thrombosis Model) Equivalent to ticlopidine (B1205844) (500 mg/kg) at 10-50 mg/kg[2]
In Vivo Efficacy (Primate Thrombosis Model) Equivalent to clopidogrel (B1663587) (10 mg/kg) at 10 mg/kg[2]

Molecular Docking Studies: An Overview

Predicted Binding Site
Proposed Mechanism of Action

Experimental Protocols

While the original publications that first described the docking of TM5275 do not provide exhaustive, step-by-step details of the computational protocol, a plausible methodology can be reconstructed based on standard practices in the field of molecular modeling.

Protein Preparation
  • Protein Clean-up: The PDB file would be prepared by removing all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

  • Protonation and Optimization: Hydrogen atoms would be added to the protein structure, and the protonation states of ionizable residues would be assigned based on a physiological pH of 7.4. The structure would then be subjected to a short energy minimization using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes.

Ligand Preparation
  • 2D to 3D Conversion: The 2D chemical structure of TM5275 sodium would be converted into a 3D conformation.

  • Ligand Optimization: The 3D structure of TM5275 would be energy-minimized using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94).

  • Charge Assignment: Partial atomic charges would be calculated for the ligand, which is crucial for accurately modeling electrostatic interactions.

Molecular Docking Protocol
  • Docking Software: A widely used docking program such as AutoDock, GOLD, or Glide would be employed.

  • Docking Algorithm: A genetic algorithm or a similar stochastic search method would be used to explore the conformational space of the ligand within the defined binding site.

Visualizations

Logical Workflow for TM5275 Discovery and Docking

G cluster_0 Virtual Screening & Lead Identification cluster_1 Structure-Activity Relationship (SAR) Studies cluster_2 Molecular Docking of TM5275 Virtual_Screening Virtual Screening of Chemical Library Docking_Simulations_1 Computational Docking on PAI-1 Virtual_Screening->Docking_Simulations_1 TM5007 Identification of Lead Compound (TM5007) Docking_Simulations_1->TM5007 SAR Extensive SAR Studies TM5007->SAR TM5275_Dev Development of TM5275 SAR->TM5275_Dev Protein_Prep PAI-1 Structure Preparation Docking_Simulations_2 Molecular Docking Simulation Protein_Prep->Docking_Simulations_2 Ligand_Prep TM5275 Structure Preparation Ligand_Prep->Docking_Simulations_2 Binding_Analysis Binding Site & Interaction Analysis Docking_Simulations_2->Binding_Analysis

Caption: Workflow of TM5275 discovery and molecular docking analysis.

Proposed Signaling Pathway of PAI-1 Inhibition by TM5275

G TM5275 TM5275 PAI1 Active PAI-1 TM5275->PAI1 Binds to β-sheet A Substrate_Behavior PAI-1 Cleavage (Substrate-like) TM5275->Substrate_Behavior Induces PA Plasminogen Activators (tPA, uPA) PAI1->PA Inhibits PAI1_PA_Complex Inactive PAI-1/PA Complex PAI1->PAI1_PA_Complex PAI1->Substrate_Behavior PA->PAI1_PA_Complex Fibrinolysis_Inhibited Fibrinolysis Inhibited PAI1_PA_Complex->Fibrinolysis_Inhibited Fibrinolysis_Active Fibrinolysis Active Substrate_Behavior->Fibrinolysis_Active

Downstream Signaling Effects of TM5275 in Hepatic Stellate Cells

Recent studies have explored the downstream effects of TM5275. In hepatic stellate cells (HSCs), TM5275 has been shown to suppress TGF-β1-stimulated proliferation and fibrogenic activity. Mechanistically, TM5275 inhibits the phosphorylation of AKT, a key signaling molecule in cell survival and proliferation, without altering the phosphorylation of ERK1/2 and SMAD2/3[6].

G TGFb1 TGF-β1 PAI1_up PAI-1 Upregulation TGFb1->PAI1_up AKT AKT PAI1_up->AKT pAKT p-AKT (Active) AKT->pAKT HSC_Prolif HSC Proliferation & Fibrogenesis pAKT->HSC_Prolif TM5275 TM5275 TM5275->Inhibition Inhibition->pAKT

Caption: TM5275 inhibits TGF-β1-induced AKT phosphorylation in HSCs.

References

Methodological & Application

Application Notes and Protocols for TM5275 Sodium in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathways

PAI1_Fibrinolysis_Pathway cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition by TM5275 Plasminogen Plasminogen Plasmin Plasmin Fibrin (B1330869) Fibrin Fibrin_Degradation_Products Fibrin_Degradation_Products PAI1 PAI-1 tPA_uPA tPA / uPA TM5275 TM5275

TGFb_PAI1_Fibrosis_Pathway TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor SMAD_Complex SMAD Complex TGFb_Receptor->SMAD_Complex AKT AKT TGFb_Receptor->AKT PAI1_Gene PAI-1 Gene (SERPINE1) SMAD_Complex->PAI1_Gene Upregulates AKT->PAI1_Gene Upregulates PAI1 PAI-1 PAI1_Gene->PAI1 Fibrosis Fibrosis (ECM Deposition) PAI1->Fibrosis Promotes TM5275 TM5275 TM5275->AKT Inhibits Phosphorylation TM5275->PAI1 Inhibits

Dosage and Administration in Rat Models

The following tables summarize the dosages and administration routes of TM5275 sodium used in various in vivo rat studies.

Table 1: this compound Dosage in Rat Models
Disease ModelRat StrainDosageAdministration RouteStudy DurationReference
Hepatic Fibrosis (Metabolic Syndrome)Fischer 34450 mg/kg/dayOral (in drinking water)12 weeks[1]
Hepatic Fibrosis (Diabetes)Otsuka Long-Evans Tokushima Fatty (OLETF)50 or 100 mg/kg/dayOral (in drinking water)6 weeks[1]
ThrombosisCD Rats10 and 50 mg/kgOral (gavage)Single dose
Table 2: Pharmacokinetic Parameters of TM5275 in Rats (Qualitative)
ParameterObservationReference
Plasma ConcentrationA 10 mg/kg oral dose resulted in a plasma concentration of 17.5 ± 5.2 μM.
General ProfileFavorable pharmacokinetic profile with good oral bioavailability.

Experimental Protocols

Protocol 1: Oral Administration in Drinking Water for Chronic Studies

This protocol is suitable for long-term studies where continuous drug exposure is desired.

Materials:

  • This compound salt

  • Drinking water

  • Calibrated water bottles

  • Animal balance

Procedure:

  • Dose Calculation: Calculate the total daily dose of TM5275 required per cage based on the average body weight of the rats and the target dosage (e.g., 50 mg/kg/day).

  • Water Consumption Monitoring: Prior to the study, monitor the average daily water consumption per rat to accurately determine the required concentration of TM5275 in the drinking water.

  • Preparation of TM5275 Solution: Dissolve the calculated amount of this compound in the total volume of drinking water to be consumed by the rats in a 24-hour period. Ensure the compound is fully dissolved.

  • Administration: Replace the regular drinking water with the TM5275-containing water.

  • Monitoring and Replenishment: Monitor the water consumption daily and prepare fresh TM5275 solution every 24 hours. Adjust the concentration weekly based on changes in body weight and water intake.

Protocol 2: Oral Gavage Administration for Acute or Sub-chronic Studies

This protocol is ideal for studies requiring precise dosing at specific time points.

Materials:

  • This compound salt

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) (CMC) in sterile water)

  • Oral gavage needles (16-18 gauge, with a ball tip)

  • Syringes (1-3 mL)

  • Animal balance

Procedure:

  • Vehicle Preparation: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until a homogenous suspension is formed.

  • TM5275 Suspension Preparation: Calculate the required amount of TM5275 for the desired dose (e.g., 50 mg/kg). Suspend the TM5275 powder in the appropriate volume of the 0.5% CMC vehicle to achieve the final desired concentration. Vortex or sonicate briefly to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the exact volume of the suspension to be administered.

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.

    • Carefully insert the gavage needle into the esophagus and slowly administer the TM5275 suspension.

    • Observe the animal for a few minutes post-administration to ensure there are no adverse reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo rat study investigating the efficacy of TM5275 in a fibrosis model.

Experimental_Workflow cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase (Endpoint Analysis) Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Body weight, etc.) Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Disease_Induction Disease Induction (e.g., CCl4, Bile Duct Ligation) Randomization->Disease_Induction TM5275_Admin TM5275 Administration (Oral Gavage or Drinking Water) Disease_Induction->TM5275_Admin Monitoring Regular Monitoring (Body weight, clinical signs) TM5275_Admin->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Histopathology Histopathology (H&E, Masson's Trichrome) Sacrifice->Histopathology Biochemical_Assays Biochemical Assays (e.g., Hydroxyproline) Sacrifice->Biochemical_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Sacrifice->Gene_Expression

Safety and Toxicology

While specific, detailed toxicology studies such as LD50 or NOAEL (No-Observed-Adverse-Effect Level) for TM5275 in rats are not publicly available, preliminary findings indicate that the compound has very low toxicity in both mice and rats. Researchers should, however, adhere to standard laboratory safety protocols when handling TM5275. It is recommended to conduct a pilot study to determine the maximum tolerated dose (MTD) for the specific rat strain and experimental conditions being used. During administration, animals should be closely monitored for any signs of distress or adverse effects.

Endpoint Analysis for Fibrosis Models

A comprehensive evaluation of the anti-fibrotic effects of TM5275 should include a combination of the following endpoint analyses:

  • Histopathology: Liver, kidney, or lung tissues should be collected, fixed in formalin, and embedded in paraffin. Sections should be stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome or Sirius Red for collagen deposition.

  • Immunohistochemistry: Staining for markers of activated fibroblasts, such as alpha-smooth muscle actin (α-SMA), can provide further evidence of anti-fibrotic activity.

  • Biochemical Assays: Quantification of collagen content in tissues using a hydroxyproline (B1673980) assay is a standard method to assess the severity of fibrosis.

  • Gene and Protein Expression Analysis: Quantitative real-time PCR (qRT-PCR) and Western blotting can be used to measure the expression of key pro-fibrotic genes and proteins, such as TGF-β1, α-SMA, and collagen type I (Col1a1).

Conclusion

References

Application Notes: Preparation and Use of TM5275 Sodium Salt for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TM5275 is a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a key regulator in the fibrinolytic system.[1][2] PAI-1 is the primary inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators, thereby controlling the generation of plasmin and the degradation of fibrin (B1330869) and extracellular matrix (ECM).[3] Elevated PAI-1 levels are implicated in various pathologies, including thrombosis, fibrosis, and cancer.[3][4] TM5275 exerts its effect by binding to PAI-1 and preventing the formation of a stable complex with plasminogen activators, thus restoring fibrinolytic activity.[5][6] These application notes provide detailed protocols for the preparation of TM5275 sodium salt stock solutions and their use in cell culture experiments.

Physicochemical Properties and Storage

Proper handling and storage of this compound salt are critical for maintaining its stability and activity. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound Salt

PropertyValueReferences
Chemical Name 5-chloro-2-[[2-[2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]-benzoic acid, monosodium salt[6]
Molecular Formula C₂₈H₂₇ClN₃NaO₅[7]
Molecular Weight 543.97 g/mol [7]
CAS Number 1103926-82-4[6]
Appearance White to off-white solid[7]
Purity ≥98%
IC₅₀ 6.95 μM for PAI-1[1][7]
Solubility - Soluble up to 100 mM in fresh DMSO - Insoluble in water and ethanol[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReferences
Solid Powder +4°C (sealed, away from moisture)As per manufacturer[7]
DMSO Stock Solution -20°C (sealed aliquots)Up to 1 month[7]
DMSO Stock Solution -80°C (sealed aliquots)Up to 6 months[7]

Mechanism of Action and Signaling Pathway

PAI1_Pathway cluster_0 Upstream Regulation cluster_1 PAI-1 Regulatory Axis cluster_2 Downstream Effects TGF_beta TGF-β PAI1 PAI-1 TGF_beta->PAI1 Upregulates tPA_uPA tPA / uPA PAI1->tPA_uPA TM5275 TM5275 TM5275->PAI1 Plasmin Plasmin tPA_uPA->Plasmin Converts Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation (via MMPs) Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis

Experimental Workflow and Protocols

The following workflow outlines the entire process from receiving the compound to treating cells in culture.

Workflow A 1. Weigh TM5275 Powder in a sterile microfuge tube B 2. Add Anhydrous DMSO to desired concentration (e.g., 50 mM) A->B C 3. Vortex / Sonicate (if needed) to fully dissolve B->C D 4. Prepare Single-Use Aliquots of the stock solution C->D E 5. Store Aliquots at -80°C for long-term use D->E F 6. Thaw one aliquot and dilute in pre-warmed cell culture medium E->F For each experiment G 7. Treat Cells with the final working concentration F->G H 8. Prepare Vehicle Control (Medium + equivalent % DMSO) F->H

References

Application Notes and Protocols: TM5275 Sodium in a Lung Fibrosis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

TGFb1 TGF-β1 PAI1 PAI-1 TGFb1->PAI1 Upregulates Myofibroblast Myofibroblast Differentiation TGFb1->Myofibroblast Promotes PAI1->TGFb1 Positive Feedback uPAtPA uPA/tPA PAI1->uPAtPA Inhibits Plasminogen Plasminogen uPAtPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activates ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces TM5275 TM5275 TM5275->PAI1 Inhibits TM5275->Myofibroblast Induces Apoptosis Myofibroblast->Fibrosis Contributes to Apoptosis Myofibroblast Apoptosis

TM5275 Signaling Pathway in Lung Fibrosis

Quantitative Data Summary

The efficacy of TM5275 in the TGF-β1-induced lung fibrosis model was assessed by measuring key fibrotic markers. The data is summarized in the tables below.

Table 1: Effect of TM5275 on Lung Collagen Content

Treatment GroupCollagen Content (µg/mg lung tissue)Percent Reduction vs. AdTGF-β1 + Vehicle
Saline + Vehicle~25-
AdTGF-β1 + Vehicle~60-
AdTGF-β1 + TM5275~30~50%

Table 2: Effect of TM5275 on Lung Hydroxyproline (B1673980) Content

Treatment GroupHydroxyproline Content (µ g/lung )Percent Reduction vs. AdTGF-β1 + Vehicle
Saline + Vehicle~100-
AdTGF-β1 + Vehicle~250-
AdTGF-β1 + TM5275~125~50%

Note: The values presented are approximate based on graphical data from published studies and are intended for comparative purposes.[3][7]

Experimental Protocols

This protocol describes the induction of lung fibrosis in mice using an adenovirus expressing constitutively active TGF-β1.[3][4]

Materials:

  • C57BL/6 mice (male, 6-8 weeks old)[4]

  • Adenovirus expressing constitutively active TGF-β1 (AdTGF-β1223/225)[3][4]

  • Control adenovirus vector (AdDL70-3) or saline[4]

  • TM5275 sodium

  • Vehicle (e.g., 2% DMSO in water)[4]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the mice using a standard protocol.

  • Induce lung fibrosis by a single intranasal instillation of AdTGF-β1223/225 at a dose of 109 plaque-forming units (PFU) per mouse.[4]

  • Administer the control adenovirus or saline to the control groups in the same manner.

  • Allow the fibrosis to establish for a period of 4 days post-instillation.[4][6]

cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Analysis Anesthesia Anesthetize Mouse Instillation Intranasal Instillation (AdTGF-β1 or Control) Anesthesia->Instillation Establishment Fibrosis Establishment (4 days) Instillation->Establishment Treatment_Start Day 4: Start Treatment Establishment->Treatment_Start Daily_Gavage Daily Oral Gavage (TM5275 or Vehicle) Treatment_Start->Daily_Gavage for 10 days Treatment_End Day 14: End of Treatment Daily_Gavage->Treatment_End Sacrifice Sacrifice Mice (Day 7 or 14) Treatment_End->Sacrifice Tissue_Collection Lung Tissue Collection Sacrifice->Tissue_Collection Analysis Histology, Western Blot, Hydroxyproline Assay Tissue_Collection->Analysis

Experimental Workflow for TM5275 in a Lung Fibrosis Model

This protocol details the preparation and administration of TM5275 to the lung fibrosis mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 2% DMSO)[4]

  • Oral gavage needles

Procedure:

  • Prepare a stock solution of TM5275 in the vehicle.

  • Starting on day 4 post-AdTGF-β1 instillation, administer TM5275 orally by gavage at a dose of 40 mg/kg daily.[4][6]

  • Administer the vehicle to the control and AdTGF-β1-only groups.

  • Continue the daily treatment for 10 consecutive days.[4][6]

This protocol outlines the key methods for evaluating the extent of lung fibrosis.

A. Histological Analysis (Masson's Trichrome Staining)

  • At the end of the treatment period (day 14), euthanize the mice.

  • Perfuse the lungs with saline and fix them with 10% neutral buffered formalin.

  • Embed the lung tissue in paraffin (B1166041) and section it.

  • Stain the sections with Masson's trichrome to visualize collagen deposition (stains blue).

  • Quantify the fibrotic area using image analysis software.

B. Western Blot Analysis

  • Homogenize a portion of the lung tissue in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against α-smooth muscle actin (α-SMA), fibronectin, and collagen I.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

C. Hydroxyproline Assay

  • Hydrolyze a weighed portion of the lung tissue in 6N HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysate.

  • Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.

  • Measure the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve. This is a direct measure of collagen content.[6]

In Vitro Studies

To further elucidate the mechanism of TM5275, in vitro experiments using human lung fibroblasts (e.g., CCL-210 cells) can be performed.[3]

Protocol: Effect of TM5275 on TGF-β1-Induced Myofibroblast Differentiation

  • Culture human lung fibroblasts in appropriate media.

  • Pre-treat the cells with TGF-β1 (e.g., 5 ng/mL) for 1 to 6 hours to induce myofibroblast differentiation.[3]

  • Add TM5275 (e.g., 75 µM) to the culture media and incubate for an additional 24 hours.[3]

  • Evaluate apoptosis by measuring caspase-3/7 activity or using a TUNEL assay.[6]

Conclusion

References

Application Notes and Protocols for TM5275 Sodium in Diabetic Nephropathy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

TM5275_Mechanism_of_Action cluster_0 Diabetic Nephropathy Pathogenesis cluster_1 Therapeutic Intervention Hyperglycemia Hyperglycemia PAI-1_upregulation PAI-1 Upregulation Hyperglycemia->PAI-1_upregulation tPA_uPA_inhibition Inhibition of tPA/uPA PAI-1_upregulation->tPA_uPA_inhibition Fibrosis_Inflammation Fibrosis & Inflammation PAI-1_upregulation->Fibrosis_Inflammation Direct pro-fibrotic & pro-inflammatory effects Plasmin_activity_decrease Decreased Plasmin Activity tPA_uPA_inhibition->Plasmin_activity_decrease Restored_Plasmin_Activity Restored Plasmin Activity ECM_degradation_decrease Decreased ECM Degradation Plasmin_activity_decrease->ECM_degradation_decrease ECM_degradation_decrease->Fibrosis_Inflammation Kidney_Injury Kidney Injury (Albuminuria, Mesangial Expansion) Fibrosis_Inflammation->Kidney_Injury Reduced_Fibrosis_Inflammation Reduced Fibrosis & Inflammation TM5275 TM5275 PAI_1_inhibition PAI-1 Inhibition TM5275->PAI_1_inhibition PAI_1_inhibition->tPA_uPA_inhibition Blocks PAI_1_inhibition->Fibrosis_Inflammation Blocks Amelioration_of_Kidney_Injury Amelioration of Kidney Injury Reduced_Fibrosis_Inflammation->Amelioration_of_Kidney_Injury

Caption: Signaling pathway of TM5275 in diabetic nephropathy.

Data Presentation

In Vivo Efficacy of TM5275 in a Streptozotocin-Induced Diabetic Mouse Model

The following table summarizes the quantitative data from a 16-week study of TM5275 in streptozotocin (B1681764) (STZ)-induced diabetic mice.[1]

ParameterControl MiceDiabetic Mice (Vehicle)Diabetic Mice + TM5275 (10 mg/kg)Diabetic Mice + TM5275 (50 mg/kg)
Plasma Glucose (mg/dL) 145 ± 12480 ± 35475 ± 40460 ± 38
Plasma Creatinine (B1669602) (mg/dL) 0.4 ± 0.050.8 ± 0.10.75 ± 0.10.7 ± 0.08
Urinary Albumin Excretion (µ g/day ) 25 ± 5250 ± 30150 ± 25†120 ± 20†
Kidney/Body Weight Ratio (mg/g) 4.5 ± 0.38.0 ± 0.57.0 ± 0.4†6.5 ± 0.4†
Glomerular Volume (x10^5 µm³) 1.5 ± 0.12.8 ± 0.22.2 ± 0.2†2.0 ± 0.1†
Fractional Mesangial Area (%) 10 ± 125 ± 218 ± 2†15 ± 1†

*p < 0.05 vs. Control Mice; †p < 0.05 vs. Diabetic Mice (Vehicle). Data are presented as mean ± SE.

In Vitro Efficacy of TM5275 in Mouse Proximal Tubular Epithelial (mProx24) Cells
GeneControlPAI-1 (50 nM)PAI-1 + TM5275 (1 µM)PAI-1 + TM5275 (10 µM)
TGF-β1 mRNA (relative expression) 1.0 ± 0.13.5 ± 0.42.0 ± 0.3†1.5 ± 0.2†
Collagen Iα1 mRNA (relative expression) 1.0 ± 0.14.0 ± 0.52.2 ± 0.4†1.8 ± 0.3†
MCP-1 mRNA (relative expression) 1.0 ± 0.23.8 ± 0.62.1 ± 0.4†1.7 ± 0.3†
Plasmin Activity (%) 100 ± 540 ± 875 ± 6†90 ± 5†

Experimental Protocols

Experimental_Workflow cluster_0 In Vivo Study cluster_1 In Vitro Study Animal_Model 1. Induction of Diabetes in C57BL/6 Mice (STZ) Treatment 2. Oral Administration of TM5275 (10 or 50 mg/kg/day for 16 weeks) Animal_Model->Treatment Sample_Collection 3. Sample Collection (Urine, Blood, Kidneys) Treatment->Sample_Collection Analysis 4. Analysis Sample_Collection->Analysis Biochemical_Assays Biochemical Assays (Albumin, Creatinine, Glucose) Analysis->Biochemical_Assays Histology Histological Analysis (PAS, Masson's Trichrome, IHC) Analysis->Histology qPCR Gene Expression Analysis (RT-qPCR) Analysis->qPCR Cell_Culture 1. Culture of mProx24 Cells In_Vitro_Treatment 2. Treatment with PAI-1 and TM5275 Cell_Culture->In_Vitro_Treatment In_Vitro_Analysis 3. Analysis In_Vitro_Treatment->In_Vitro_Analysis In_Vitro_qPCR Gene Expression Analysis (RT-qPCR) In_Vitro_Analysis->In_Vitro_qPCR PAI1_Assay PAI-1 Activity Assay In_Vitro_Analysis->PAI1_Assay

Caption: Overall experimental workflow for TM5275 research.

In Vivo Experiments: Streptozotocin-Induced Diabetic Nephropathy Model

1. Animal Model and Induction of Diabetes

  • Animals: 6-week-old male C57BL/6 mice.

  • Induction of Diabetes:

    • Fast mice for 4-6 hours.

    • Prepare a fresh solution of streptozotocin (STZ) in 0.1 M sodium citrate (B86180) buffer (pH 4.5).

    • Inject a single intraperitoneal (i.p.) dose of 150 mg/kg STZ.

    • Administer an equivalent volume of sodium citrate buffer to age-matched control mice.

    • Confirm diabetes 72 hours after injection by measuring blood glucose levels from the tail vein. Mice with blood glucose levels > 250 mg/dL are considered diabetic.

2. TM5275 Administration

  • Dosage: Prepare suspensions of TM5275 sodium in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: Administer TM5275 orally via gavage at doses of 10 mg/kg/day and 50 mg/kg/day for 16 weeks. Administer vehicle to control and diabetic control groups.

3. Sample Collection and Analysis

  • Urine Collection: Place mice in metabolic cages for 24-hour urine collection at baseline and every 4 weeks. Centrifuge urine to remove debris and store at -80°C.

  • Blood Collection: At the end of the 16-week treatment period, collect blood via cardiac puncture under anesthesia. Separate plasma and store at -80°C.

  • Kidney Tissue Collection: Perfuse kidneys with ice-cold phosphate-buffered saline (PBS), then excise and weigh them. Fix one kidney in 10% neutral buffered formalin for histology and snap-freeze the other in liquid nitrogen for molecular analysis.

4. Biochemical Assays

  • Urinary Albumin: Measure urinary albumin concentration using a mouse albumin ELISA kit according to the manufacturer's instructions.

  • Plasma Creatinine and Glucose: Measure plasma creatinine and glucose levels using commercially available assay kits.

5. Histological Analysis

  • Tissue Processing: Dehydrate formalin-fixed kidney tissue, embed in paraffin, and cut 4-µm sections.

  • Periodic Acid-Schiff (PAS) Staining:

    • Deparaffinize and rehydrate sections.

    • Oxidize in 0.5% periodic acid solution for 5 minutes.

    • Rinse in distilled water.

    • Immerse in Schiff reagent for 15 minutes.

    • Wash in lukewarm tap water for 5 minutes.

    • Counterstain with hematoxylin (B73222) for 1 minute.

    • Dehydrate and mount. Purpose: To assess glomerular volume and fractional mesangial area.

  • Masson's Trichrome Staining:

    • Deparaffinize and rehydrate sections.

    • Stain in Weigert's iron hematoxylin for 10 minutes.

    • Stain in Biebrich scarlet-acid fuchsin for 5 minutes.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain in aniline (B41778) blue solution for 5 minutes.

    • Dehydrate and mount. Purpose: To assess collagen deposition and fibrosis.

  • Immunohistochemistry for Macrophage Infiltration (F4/80 staining):

    • Deparaffinize and rehydrate sections.

    • Perform antigen retrieval using citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Incubate with a primary antibody against F4/80.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with avidin-biotin-peroxidase complex.

    • Develop with diaminobenzidine (DAB) and counterstain with hematoxylin.

    • Dehydrate and mount.

6. Gene Expression Analysis (Real-Time PCR)

  • RNA Extraction: Extract total RNA from frozen kidney tissue using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from total RNA using a reverse transcription kit.

In Vitro Experiments: Mouse Proximal Tubular Epithelial (mProx24) Cells

1. Cell Culture

  • Cell Line: Mouse proximal tubular epithelial (mProx24) cells.

  • Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment

  • Seed mProx24 cells in appropriate culture plates and allow them to adhere.

  • Pre-treat cells with TM5275 (1 µM and 10 µM) for 4 hours.

3. Gene Expression Analysis (Real-Time PCR)

  • Follow the same procedure as described for kidney tissue to analyze the mRNA expression of fibrosis and inflammation markers (e.g., TGF-β1, collagen Iα1, MCP-1).

Conclusion

References

Application Notes and Protocols for In Vitro Fibrin Clot Lysis Assay Using TM5275 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for an in vitro turbidimetric fibrin (B1330869) clot lysis assay to evaluate the profibrinolytic activity of TM5275 sodium. This assay measures the formation and subsequent lysis of a fibrin clot in the presence of various concentrations of the inhibitor.

Principle of the Assay

Signaling Pathway of TM5275-Mediated Fibrinolysis

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition cluster_lysis Fibrin Lysis Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin Clot Plasmin->Fibrin degrades tPA tPA tPA->Plasmin activates PAI1_tPA PAI-1/tPA Complex (Inactive) tPA->PAI1_tPA PAI1 PAI-1 PAI1->PAI1_tPA TM5275 TM5275 TM5275->PAI1 inhibits FDPs Fibrin Degradation Products

Caption: Mechanism of TM5275 in enhancing fibrinolysis.

Experimental Workflow

Assay_Workflow start Start prep Prepare Reagents: - Fibrinogen - Plasminogen - Thrombin - tPA - PAI-1 - TM5275 dilutions start->prep plate Add reagents to 96-well plate: - Buffer - Fibrinogen - Plasminogen - PAI-1 - TM5275 or Vehicle prep->plate initiate Initiate Clotting: Add Thrombin and tPA solution plate->initiate measure Measure Absorbance at 405 nm (kinetic read every minute) initiate->measure analyze Data Analysis: - Plot turbidity vs. time - Determine Clot Lysis Time measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro fibrin clot lysis assay.

Materials and Reagents

ReagentSupplier (Example)Catalog No. (Example)
Human FibrinogenSigma-AldrichF3879
Human PlasminogenSigma-AldrichP7999
Human α-ThrombinSigma-AldrichT6884
Human tPASigma-AldrichT3393
Human PAI-1 (active)Molecular InnovationsHPAI-A
This compoundMedChemExpressHY-14631A
Tris-Buffered Saline (TBS)Thermo Fisher Scientific28379
96-well clear flat-bottom platesCorning3596
Spectrophotometer with kinetic reading capabilitiesMolecular DevicesSpectraMax M5

Experimental Protocol

1. Preparation of Reagents:

  • Fibrinogen Solution (2 mg/mL): Reconstitute human fibrinogen in TBS to a final concentration of 2 mg/mL. Allow it to dissolve at 37°C for 30 minutes with gentle mixing.

  • Plasminogen Solution (1 µM): Reconstitute human plasminogen in TBS to a stock solution and then dilute to a working concentration of 1 µM.

  • Thrombin/tPA Solution: Prepare a solution containing human α-thrombin (final concentration in well: 0.5 U/mL) and human tPA (final concentration in well: 10 ng/mL) in TBS.

  • This compound Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in TBS to achieve final desired concentrations for the assay (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

2. Assay Procedure:

  • To each well of a 96-well plate, add the following reagents in the specified order:

    • 50 µL of TBS

    • 20 µL of Fibrinogen solution (2 mg/mL)

    • 10 µL of Plasminogen solution (1 µM)

    • 10 µL of this compound dilution or vehicle control.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the Thrombin/tPA solution to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 405 nm every minute for a total of 120 minutes.

Data Analysis

  • Plot the absorbance (turbidity) values against time for each concentration of TM5275 and the vehicle control.

  • The time to 50% clot lysis is determined as the time from the peak turbidity to a 50% reduction in the peak absorbance value.

  • Calculate the percentage of clot lysis at a specific time point (e.g., 60 minutes) for each concentration.

  • Generate a dose-response curve by plotting the clot lysis time or percentage of lysis against the concentration of TM5275.

Expected Results

Illustrative Quantitative Data

Disclaimer: The following data is illustrative and represents the expected outcome of the experiment. Specific values may vary depending on the exact experimental conditions.

Table 1: Effect of TM5275 on Clot Lysis Time

TM5275 Concentration (µM)Time to 50% Clot Lysis (minutes)
0 (Vehicle Control)95 ± 8
0.182 ± 6
165 ± 5
1048 ± 4
5035 ± 3
10028 ± 2

Table 2: Effect of TM5275 on Percentage of Clot Lysis at 60 Minutes

TM5275 Concentration (µM)Percentage of Clot Lysis at 60 min (%)
0 (Vehicle Control)15 ± 3
0.128 ± 4
145 ± 5
1072 ± 6
5095 ± 4
100>99

Troubleshooting

  • No clot formation: Check the activity of thrombin and the concentration of fibrinogen. Ensure all reagents were added correctly.

  • High variability between replicates: Ensure accurate pipetting and thorough mixing of reagents. Check for air bubbles in the wells.

Conclusion

References

Application Notes and Protocols for TM5275 Sodium in Ovarian Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

Table 1: IC50 Values of TM5275 in Ovarian Cancer Cell Lines
Cell LineHistological SubtypeIC50 (µM) at 72hReference
ES-2Clear Cell Carcinoma~85[3]
JHOC-9Clear Cell Carcinoma~95[3]
RMG-1Clear Cell Carcinoma>100[3]
OVISEClear Cell Carcinoma>100[3]
OVMANAClear Cell Carcinoma>100[3]
SKOV3ip1Serous AdenocarcinomaNot specified, but sensitive[6]
HeyA8Serous AdenocarcinomaNot specified, but sensitive[6]
TYK-nuSerous AdenocarcinomaNot specified, but sensitive[6]
OVCAR3Serous AdenocarcinomaNot specified, but insensitive[6]
Table 2: Effects of TM5275 on Cell Cycle Distribution in ES-2 Cells
Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Vehicle Control52.0 ± 1.5Not specified18.3 ± 0.8[3]
TM5275 (100 µM, 24h)33.0 ± 4.9Not specified27.7 ± 2.0[3]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of TM5275 on ovarian cancer cell lines and to calculate the IC50 value.

Materials:

  • Ovarian cancer cell lines (e.g., ES-2, SKOV3ip1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • TM5275 sodium (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed ovarian cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of TM5275 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the TM5275 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve TM5275).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the TM5275 concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of TM5275 on the cell cycle distribution of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with TM5275 at the desired concentration (e.g., 100 µM) for a specific duration (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if TM5275 induces apoptosis in ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with TM5275 as described for the cell cycle analysis.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

PAI1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits Cell_Cycle_Arrest G2/M Arrest TM5275->Cell_Cycle_Arrest Induces Apoptosis Apoptosis TM5275->Apoptosis Induces uPA uPA PAI1->uPA Inhibits Vitronectin Vitronectin PAI1->Vitronectin Binds LRP1 LRP1 PAI1->LRP1 Binds uPAR uPAR uPA->uPAR Binds Integrin Integrin αVβ3 uPAR->Integrin Anti_Apoptotic Anti-Apoptotic Signaling LRP1->Anti_Apoptotic Promotes FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes Anti_Apoptotic->Apoptosis Cell_Cycle_Arrest->Proliferation

Caption: Signaling pathway of TM5275 in ovarian cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_data_analysis Data Analysis start Seed Ovarian Cancer Cells treat Treat with TM5275 (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_quant Quantify Apoptotic Cells apoptosis->apop_quant

Caption: General experimental workflow for evaluating TM5275.

References

Application Notes and Protocols for Oral Gavage Administration of TM5275 Sodium in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mechanism of Action

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies involving the oral administration of TM5275 in mice and rats.

Table 1: In Vivo Efficacy and Dosage of TM5275 in Rodent Models

Animal ModelSpeciesTM5275 Sodium DosageDosing RegimenVehicleKey FindingsReference
Streptozotocin-induced diabetic nephropathyMouse50 mg/kg/dayOral gavage for 16 weeksNot specifiedInhibited albuminuria, mesangial expansion, and ECM accumulation.[7]
TNBS-induced chronic colitis (intestinal fibrosis)Mouse10 mg/kg/day and 50 mg/kg/dayOral gavage daily for 2 weeksCarboxymethyl cellulose (B213188) (CMC) suspensionDecreased collagen accumulation and attenuated fibrogenesis.[4]
Arteriovenous shunt thrombosis modelRat10 and 50 mg/kgSingle oral gavage 90 mins before study0.5% CMC solutionSignificantly lower blood clot weights compared to vehicle.[1]
Choline-deficient L-amino-acid-defined diet-induced steatohepatitisRatNot specifiedOral administration for 12 weeksNot specifiedAmeliorated the development of hepatic fibrosis.[3]
Porcine serum-induced hepatic fibrosis in diabetic ratsRatNot specifiedOral administration for 6 weeksNot specifiedMarkedly suppressed the development of hepatic fibrosis.[3]

Table 2: Pharmacokinetic and In Vitro Data for TM5275

ParameterValueSpecies/SystemConditionsReference
IC50 (PAI-1 inhibition)6.95 μM------[1][2][5]
Plasma Concentration17.5 ± 5.2 μMRatAfter a single 10 mg/kg oral dose[1]
Cell Viability (IC50)9.7 to 60.3 μMHuman cancer cell lines---[5]
Apoptosis Induction50 μMHuman cancer cell lines---[5]

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) solution in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 50 mg/kg) and the number and weight of the mice.

  • Weigh the calculated amount of this compound powder accurately using an analytical balance.

  • Prepare the 0.5% CMC solution by dissolving the appropriate amount of CMC in sterile water.

  • Suspend the this compound powder in the 0.5% CMC solution to the desired final concentration.

  • Vortex the suspension thoroughly to ensure it is homogenous. Sonication can be used to aid in suspension if necessary.

  • Prepare the suspension fresh daily before administration.

Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches with a rounded tip for adult mice)[9]

  • Syringes (1 ml)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to determine the precise volume of the TM5275 suspension to be administered. The recommended maximum dosing volume is 10 ml/kg.[9][10]

    • Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and neck.[11][12]

    • Hold the mouse in a vertical position to straighten the esophagus, which facilitates the passage of the gavage needle.[12]

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the last rib. The point on the needle that aligns with the tip of the nose is the maximum insertion depth.[11]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.[9]

  • Administration of TM5275 Suspension:

    • Once the needle is correctly positioned in the esophagus (at the predetermined depth), slowly administer the TM5275 suspension from the syringe.[12]

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle following the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 5-10 minutes.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation of TM5275 Suspension cluster_admin Oral Gavage Administration cluster_post Post-Administration prep1 Calculate Dose and Weigh TM5275 prep2 Prepare 0.5% CMC Vehicle prep1->prep2 prep3 Suspend TM5275 in Vehicle prep2->prep3 prep4 Vortex to Homogenize prep3->prep4 admin1 Weigh Mouse and Calculate Volume prep4->admin1 admin2 Restrain Mouse admin1->admin2 admin3 Insert Gavage Needle admin2->admin3 admin4 Administer Suspension admin3->admin4 post1 Remove Needle admin4->post1 post2 Monitor Mouse for Distress post1->post2

Caption: Experimental Workflow for Oral Gavage of TM5275.

Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PAI1 PAI-1 TGFbR->PAI1 Upregulates AKT AKT TGFbR->AKT uPA_tPA uPA / tPA PAI1->uPA_tPA Fibrosis Fibrosis PAI1->Fibrosis PAI1->AKT Activates TM5275 TM5275 TM5275->PAI1 Inhibits Plasmin Plasmin uPA_tPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation ECM_Degradation->Fibrosis pAKT pAKT AKT->pAKT Cell_Proliferation Cell Proliferation pAKT->Cell_Proliferation

Caption: TM5275 Signaling Pathway in Fibrosis.

References

Troubleshooting & Optimization

Technical Support Center: TM5275 Sodium for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions regarding the dissolution and handling of TM5275 sodium for in vivo research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?

A1: this compound is poorly soluble in water.[1] Therefore, a combination of solvents is required to achieve a clear and stable solution suitable for in vivo administration. Common solvent systems include mixtures of DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] For oral administration, TM5275 can also be suspended in a 0.5% CMC-Na solution.[1][2]

Q2: What is the maximum concentration of this compound that can be achieved in these solvent systems?

A2: Concentrations of at least 2.5 mg/mL to 5 mg/mL can be achieved in various solvent mixtures, resulting in a clear solution.[1][2] Higher concentrations in DMSO alone (up to 100 mg/mL) are possible for preparing stock solutions.[1] Refer to the data table below for specific formulations and achievable concentrations.

Q3: My this compound solution is cloudy or has precipitated. How can I fix this?

A3: If you observe precipitation or cloudiness, gentle heating and/or sonication can help dissolve the compound.[2] Ensure that you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] It is also crucial to add the solvents in the specified order and ensure the compound is fully dissolved at each step before adding the next solvent.[1][2]

Q4: How should I store the stock solution of this compound?

A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, store at -80°C (stable for up to 6 months).[2] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2]

Q5: Is this compound orally bioavailable?

Quantitative Data Summary

The following table summarizes various solvent formulations for dissolving this compound for in vivo experiments.

Formulation ComponentsAchievable ConcentrationAdministration RouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLInjection[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLInjection[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLInjection[2]
5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O5 mg/mLInjection[1]
0.5% CMC-Na≥ 5 mg/mL (suspension)Oral[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection (5 mg/mL)

This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • ddH₂O (double-distilled water)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 100 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.

  • In a sterile microcentrifuge tube, add 50 µL of the 100 mg/mL this compound stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.[1]

Protocol 2: Preparation of this compound for Oral Administration (5 mg/mL Suspension)

This protocol describes the preparation of a 1 mL homogeneous suspension of this compound at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • CMC-Na (Carboxymethylcellulose sodium) solution (0.5%)

  • Sterile microcentrifuge tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of 0.5% CMC-Na solution to the tube.

  • Vortex the mixture thoroughly to obtain a homogeneous suspension.

  • The final concentration of the suspension will be 5 mg/mL.[1]

Visualizations

Signaling Pathway of PAI-1 Inhibition by TM5275

PAI1_Inhibition cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin (B1330869) Clot Plasmin->Fibrin_clot degrades tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation PAI1 PAI-1 PAI1->tPA_uPA inhibits TM5275 TM5275 TM5275->PAI1 inhibits a A Prepare 100 mg/mL TM5275 stock in DMSO B Take 50 µL of stock solution A->B C Add 400 µL PEG300 and mix until clear B->C D Add 50 µL Tween-80 and mix until clear C->D E Add 500 µL ddH₂O to reach final volume D->E F Final Solution (5 mg/mL) Ready for immediate use E->F

References

Technical Support Center: Optimizing TM5275 Sodium Concentration to Prevent Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses specific issues you may encounter when using TM5275 in your experiments.

Problem 1: High levels of cell death observed even at low TM5275 concentrations.

  • Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to TM5275.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve TM5275, typically DMSO, can be toxic to cells, especially at higher concentrations.

    • Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone at the same concentration used for TM5275) to assess solvent-induced cytotoxicity.[1]

  • Possible Cause 3: Compound Instability. TM5275 may be unstable in your culture medium, leading to the formation of toxic byproducts.

    • Troubleshooting Tip: Prepare fresh dilutions of TM5275 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to variability in viability assay readouts.

    • Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Possible Cause 2: Assay Interference. TM5275 may interfere with the components of your cell viability assay (e.g., reacting with MTT reagent).

    • Troubleshooting Tip: Run a cell-free control where TM5275 is added to the assay reagents to check for any direct chemical reactions that could affect the readout. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based assay like CellTiter-Glo® or a protease-release assay).

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or PBS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for TM5275 sodium salt?

A1: this compound salt is soluble in DMSO.[2] For long-term storage, the powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored in aliquots at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[2]

Q2: Does the sodium in this compound salt significantly increase the sodium concentration in my cell culture medium?

A2: This is a valid concern as high sodium concentrations can be cytotoxic. Let's analyze the potential increase.

  • Typical Sodium Concentration in Media: Standard cell culture media, such as DMEM/F12, have a sodium concentration of approximately 150 mM.[3]

  • Calculating Sodium Contribution from TM5275:

    • The molecular weight of this compound (C28H27ClN3NaO5) is approximately 543.98 g/mol .[4]

    • If you prepare a 100 µM solution of this compound, you are adding 100 µmoles of TM5275 and 100 µmoles (or 0.1 mM) of sodium ions per liter of medium.

    • This results in a final sodium concentration of approximately 150.1 mM in your culture medium.

Q3: What is the mechanism of action of TM5275?

Q4: At what concentrations does TM5275 typically show cytotoxic effects?

Q5: What are the potential off-target effects of TM5275?

Data Presentation

Table 1: Solubility of this compound Salt

SolventSolubility
DMSO≥ 50 mg/mL (≥ 91.9 mM)
WaterInsoluble
EthanolInsoluble

Data sourced from multiple suppliers and may vary slightly.

Table 2: Impact of this compound on Total Sodium Concentration in Cell Culture Medium

TM5275 Concentration (µM)Added Sodium (mM)Total Sodium in Medium (mM) (Assuming basal medium at 150 mM)
100.01150.01
500.05150.05
1000.10150.10

Experimental Protocols

Protocol 1: Preparation of TM5275 Stock Solution

  • Materials:

    • This compound salt powder

    • Sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Bring the this compound salt powder and DMSO to room temperature.

    • Aseptically weigh the desired amount of TM5275 powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • TM5275 stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

    • Treatment: Prepare serial dilutions of TM5275 in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted TM5275 solutions. Include vehicle control (medium with the same concentration of DMSO as the highest TM5275 concentration) and untreated control wells.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

TM5275_Signaling_Pathway TGFb TGF-β TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor SMAD SMAD Pathway TGFb_Receptor->SMAD PAI1_mRNA PAI-1 mRNA SMAD->PAI1_mRNA PAI1_Protein PAI-1 Protein PAI1_mRNA->PAI1_Protein tPA_uPA tPA / uPA PAI1_Protein->tPA_uPA Inhibition Plasmin Plasmin tPA_uPA->Plasmin Activation Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Fibrosis Fibrosis ECM_Degradation->Fibrosis Reduces TM5275 TM5275 TM5275->PAI1_Protein Inhibition Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Prepare_TM5275 Prepare TM5275 Dilutions Treat_Cells Treat Cells with TM5275 Prepare_TM5275->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability

References

Troubleshooting TM5275 sodium precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with TM5275 sodium salt precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its mechanism of action?

Q2: What are the solubility properties of this compound salt?

This compound salt is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[5][6] Due to its hydrophobic nature, it is prone to precipitation when diluted into aqueous solutions like cell culture media.[7][8]

Q3: Why is my TM5275 precipitating when I add it to my cell culture medium?

Precipitation of TM5275 in cell culture media is a common issue arising from its low aqueous solubility.[8] This phenomenon, often referred to as "crashing out," typically occurs for one or more of the following reasons:

  • High Final Concentration: The final working concentration of TM5275 in the media exceeds its solubility limit in that specific aqueous environment.[7]

  • Rapid Dilution: Adding a concentrated DMSO stock solution directly into a large volume of aqueous media can cause a rapid solvent exchange, leading to immediate precipitation.[7]

  • Low Temperature: Cell culture media that is not pre-warmed to 37°C can decrease the solubility of the compound.[7]

  • pH Shifts: Changes in the pH of the culture medium during incubation can affect the solubility of pH-sensitive compounds.[8]

  • Interaction with Media Components: Components in the media, such as salts and serum proteins, can interact with the compound, leading to the formation of insoluble complexes.[8]

Q4: What is the recommended solvent for preparing TM5275 stock solutions?

The recommended solvent for preparing high-concentration stock solutions of TM5275 is high-purity, anhydrous DMSO.[1][6] It is advisable to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.5%.[8] However, the tolerance to DMSO can be cell-line dependent, so it is best to determine the optimal concentration for your specific cell line.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe immediate precipitation when adding your TM5275 stock solution to the cell culture medium, consider the following troubleshooting steps:

Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of TM5275 exceeds its aqueous solubility limit in the final volume of the cell culture medium.[7]Decrease the final working concentration of TM5275. It is crucial to first determine the maximum soluble concentration of TM5275 in your specific cell culture medium by performing a solubility test (see Experimental Protocols).[7]
Rapid Dilution ("Solvent Shock") Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium causes the compound to rapidly precipitate.[9]Perform serial dilutions. First, create an intermediate dilution of the TM5275 stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the stock solution to the medium while gently vortexing or swirling.[7][8]
Low Temperature of Media The solubility of many compounds, including TM5275, is lower at colder temperatures.[7]Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[7]
Issue 2: Delayed Precipitation After Incubation

If the medium appears clear initially but becomes cloudy or shows precipitates after some time in the incubator, the following factors may be at play:

Potential Cause Explanation Recommended Solution
pH Shift in Culture Medium Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound.[8]Ensure your incubator's CO₂ levels are stable to maintain the buffering capacity of the medium. If you suspect pH is an issue, you can measure the pH of the medium at the end of the incubation period.
Interaction with Serum Proteins TM5275 may bind to proteins in the fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes over time.[9]If your experimental design permits, try reducing the percentage of FBS in your culture medium.[9]
Evaporation of Media In long-term experiments, evaporation can increase the concentration of all components in the medium, potentially exceeding the solubility limit of TM5275.[7]Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[7]
Compound Degradation The compound may not be stable in the culture medium at 37°C for the duration of the experiment, and its degradation products could be insoluble.Perform a stability study of TM5275 in your cell culture medium at 37°C over the time course of your experiment (see Experimental Protocols).

Experimental Protocols

Protocol 1: Preparation of TM5275 Stock and Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound salt in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[7] Visually inspect the solution to confirm there are no visible particles.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the TM5275 stock solution at room temperature.

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Crucially, perform a serial dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock:

      • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed medium (resulting in a 100 µM solution).

      • Then, add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium to get the final 10 µM working solution.

    • Add the final working solution to your cells immediately after preparation.

Protocol 2: Determining the Maximum Soluble Concentration of TM5275 in Cell Culture Media
  • Prepare a Serial Dilution of TM5275 in DMSO:

    • Start with your highest concentration DMSO stock of TM5275 and prepare a 2-fold serial dilution in DMSO in a 96-well plate.

  • Add to Media:

    • In a separate 96-well clear-bottom plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium. For instance, add 2 µL of each DMSO dilution to 198 µL of media to maintain a final DMSO concentration of 1%.[9]

    • Include a DMSO-only control.

  • Incubate and Observe:

    • Incubate the plate at 37°C and 5% CO₂.

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[7]

  • Assess Precipitation Quantitatively (Optional):

    • For a more quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.[9][10]

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear (visually) or does not show a significant increase in absorbance is the maximum working soluble concentration of TM5275 under your specific conditions.[7]

Signaling Pathways and Experimental Workflows

TM5275 Mechanism of Action: Inhibition of PAI-1

TM5275_Mechanism_of_Action cluster_0 Fibrinolysis cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin Fibrin PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits

TM5275 inhibits PAI-1, preventing the inhibition of tPA and uPA.
TGF-β Signaling in Fibrosis and the Role of PAI-1

TGF_beta_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Pathway TGFbR->Smad NonSmad Non-Smad Pathways (e.g., MAPK, PI3K/Akt) TGFbR->NonSmad Fibroblast Fibroblast Activation (Myofibroblast) Smad->Fibroblast PAI1 PAI-1 Upregulation Smad->PAI1 NonSmad->Fibroblast ECM ECM Deposition (Collagen, Fibronectin) Fibroblast->ECM MMPs MMP Activity PAI1->MMPs Inhibits (via tPA/uPA inhibition) TM5275 TM5275 TM5275->PAI1 Inhibits

TGF-β promotes fibrosis via Smad and non-Smad pathways, upregulating PAI-1.
Troubleshooting Workflow for TM5275 Precipitation

Troubleshooting_Workflow Start Precipitation Observed Immediate Immediate Precipitation? Start->Immediate Delayed Delayed Precipitation? Start->Delayed Check_Conc Is final concentration > max soluble concentration? Immediate->Check_Conc Check_pH Check for pH shift in media Delayed->Check_pH Check_Serum Consider reducing serum concentration Delayed->Check_Serum Check_Evaporation Check for media evaporation Delayed->Check_Evaporation Check_Dilution Was serial dilution performed? Check_Conc->Check_Dilution No Solution1 Decrease final concentration Check_Conc->Solution1 Yes Check_Temp Was media pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Solution2 Perform serial dilution Check_Dilution->Solution2 No Solution3 Pre-warm media Check_Temp->Solution3 No End Clear Solution Check_Temp->End Yes Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Oral Administration of TM5275 Sodium in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This section addresses common issues that may arise during in vivo experiments involving the oral administration of TM5275 sodium.

Issue Potential Cause Recommended Solution
Low or undetectable plasma concentrations of TM5275 after oral gavage. Improper formulation: this compound is practically insoluble in water[1][2]. Administration in an aqueous vehicle without a suitable suspending or solubilizing agent will lead to poor absorption.Use an appropriate vehicle. The most commonly cited successful vehicle for oral administration of TM5275 in animal studies is a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) [3][4]. Alternative formulations for poorly water-soluble drugs include solutions with DMSO, PEG300, Tween-80, or corn oil, though these have not been specifically reported for TM5275 in the available literature[2][3]. Always ensure the formulation is a homogenous suspension immediately before administration.
Degradation of TM5275: Improper storage or handling of the compound or formulation can lead to degradation.Follow proper storage and handling procedures. Store this compound powder in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage[1]. Prepare fresh formulations and use them immediately for optimal results[2].
High variability in plasma concentrations between animals in the same cohort. Inconsistent administration technique: Variability in gavage technique can lead to inaccurate dosing or deposition of the compound at different sites in the GI tract.Ensure consistent and proper oral gavage technique. All personnel should be adequately trained. The volume administered should be consistent and appropriate for the animal's weight.
Non-homogenous suspension: If the TM5275 is not uniformly suspended in the vehicle, different animals will receive different effective doses.Vortex or sonicate the suspension immediately before each administration to ensure a homogenous mixture.
Physiological differences: Factors such as food in the stomach can significantly impact the absorption of orally administered drugs.Standardize experimental conditions. Fast animals overnight prior to dosing, as this is a common practice in pharmacokinetic studies to reduce variability in absorption[5]. Ensure all animals have free access to water.
Unexpectedly rapid or slow absorption (Tmax) compared to literature values. Species-specific differences: The rate of absorption can vary significantly between different animal species.Refer to species-specific pharmacokinetic data. For example, in mice, a Tmax of 1 hour has been reported, while in rats and monkeys, it is 2 hours and 6 hours, respectively[6].
Formulation effects: The vehicle used can influence the rate of dissolution and absorption.Maintain a consistent formulation throughout the study. If comparing results to published data, use the same vehicle if possible.

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for oral administration of this compound in animal studies?

The most frequently reported and successful vehicle for oral administration of TM5275 in preclinical studies is a suspension in 0.5% carboxymethyl cellulose (CMC) [3][4]. CMC is a hydrophilic polymer that can act as a suspending agent for poorly water-soluble compounds, facilitating their oral delivery[7][8].

2. How should I prepare a this compound suspension in CMC?

To prepare a 0.5% CMC suspension, slowly add 0.5 g of sodium carboxymethyl cellulose to 100 mL of purified water while stirring continuously until a clear, viscous solution is formed. The required amount of this compound can then be suspended in this vehicle. It is crucial to ensure the final mixture is a homogenous suspension, which can be achieved by vortexing or brief sonication immediately prior to administration.

3. What is the solubility of this compound?

This compound is soluble in DMSO (up to 100 mM) but is insoluble in water and ethanol[1][2]. This low aqueous solubility is a key factor to consider when designing oral formulations.

4. What are the known pharmacokinetic parameters of TM5275 after oral administration?

Pharmacokinetic parameters of TM5275 have been determined in several animal species. The following table summarizes the available data.

SpeciesDose (mg/kg)CmaxTmaxT1/2Oral Bioavailability (F)Reference
Mouse506.9 µmol/L1 h6.5 hNot Reported[6]
Rat1017.5 ± 5.2 µMNot ReportedNot ReportedNot Reported[3]
Rat5034 µmol/L2 h2.5 hNot Reported[6]
Monkey (Cynomolgus)110.5 µmol/L6 h114.7 h96%[6]
Monkey (Cynomolgus)1018.9 ± 3.7 µmol/LNot ReportedNot ReportedNot Reported[6]

5. Are there significant species differences in the oral bioavailability of TM5275?

Yes, there appear to be significant species-specific differences in the pharmacokinetics of TM5275. Notably, the oral bioavailability in cynomolgus monkeys has been reported to be very high at 96%[6]. While the absolute oral bioavailability in rodents has not been explicitly reported in the provided search results, the plasma concentrations achieved suggest successful oral absorption. Researchers should be mindful of these differences when extrapolating data from one species to another.

6. What is the mechanism of action of TM5275?

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage
  • Prepare the 0.5% CMC Vehicle:

    • Weigh the required amount of sodium carboxymethyl cellulose (e.g., 0.5 g for 100 mL).

    • Slowly add the CMC powder to the desired volume of sterile, purified water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Prepare the TM5275 Suspension:

    • Calculate the total amount of this compound needed for the study based on the dose, number of animals, and dosing volume.

    • Weigh the this compound powder accurately.

    • In a separate container, add a small amount of the 0.5% CMC vehicle to the TM5275 powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously mixing to ensure a uniform suspension.

  • Administration:

    • Immediately before administration to each animal, thoroughly vortex the suspension to ensure homogeneity.

    • Administer the suspension via oral gavage using an appropriately sized feeding needle.

Protocol 2: Pharmacokinetic Study Design in Rats
  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (weight range 200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Divide the animals into groups (e.g., vehicle control, TM5275-treated).

    • Administer a single oral dose of the TM5275 suspension (e.g., 10 or 50 mg/kg) or vehicle by gavage[3].

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Determine the plasma concentration of TM5275 using a validated analytical method, such as high-performance liquid chromatography (HPLC)[3].

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, T1/2, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_pk Pharmacokinetic Analysis prep_cmc Prepare 0.5% CMC Vehicle suspend_tm Suspend TM5275 in CMC prep_cmc->suspend_tm weigh_tm Weigh this compound weigh_tm->suspend_tm homogenize Vortex/Sonicate to Homogenize suspend_tm->homogenize gavage Oral Gavage Administration homogenize->gavage fasting Overnight Fasting of Animals fasting->gavage blood_collection Serial Blood Collection gavage->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep hplc_analysis HPLC Analysis plasma_sep->hplc_analysis pk_calc Calculate PK Parameters hplc_analysis->pk_calc

Caption: Workflow for an oral pharmacokinetic study of TM5275.

signaling_pathway TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDP Fibrin Degradation Products Fibrin->FDP

Caption: Mechanism of action of TM5275 in the fibrinolytic pathway.

References

Potential off-target effects of TM5275 sodium in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TM5275 sodium in research. The information is tailored for researchers, scientists, and drug development professionals to address potential issues and clarify off-target effects observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Q3: We are observing unexpected cytotoxicity in our cell-based assays with TM5275. Is this a known effect?

Yes, while generally exhibiting low toxicity, TM5275 has been shown to decrease cell viability and induce apoptosis in certain cell types, particularly at higher concentrations.[1][7] For instance, in various human cancer cell lines, the IC50 for decreased cell viability ranged from 9.7 to 60.3 μM.[7] In ovarian cancer cells, TM5275 has been observed to induce apoptosis through the intrinsic pathway.[7]

Troubleshooting unexpected cytotoxicity:

  • Verify Concentration: Double-check the final concentration of TM5275 in your assay.

  • Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivity to TM5275. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.

  • Assay Duration: Extended exposure times may lead to increased cytotoxicity.[1] Consider optimizing the incubation period.

  • Positive Control: Include a positive control for cytotoxicity to ensure the observed effect is specific to TM5275.

Q4: Can TM5275 affect signaling pathways other than the fibrinolytic system?

Troubleshooting Guides

Issue 1: Inconsistent results in fibrinolysis assays.

  • Problem: Variable or lower-than-expected enhancement of fibrinolysis.

  • Possible Causes & Solutions:

    • Reagent Quality: Ensure the quality and activity of tPA, plasminogen, and fibrinogen.

    • TM5275 Stability: this compound solutions should be prepared fresh. The stability of the compound in your specific assay buffer and conditions should be considered.

    • Assay Conditions: pH and temperature can affect the activity of all components in the fibrinolytic system. Maintain consistent and optimal conditions.

Issue 2: Unexpected effects on cell migration or adhesion.

  • Problem: Altered cell migration or adhesion that cannot be directly attributed to changes in fibrinolysis.

  • Possible Causes & Solutions:

    • Cytotoxicity: At higher concentrations, the observed effects on cell migration and adhesion may be a secondary consequence of cytotoxicity (see FAQ 3). Perform viability assays in parallel.

  • Problem: Discrepancy between in vitro and in vivo efficacy.

  • Possible Causes & Solutions:

    • Pharmacokinetics: While TM5275 has a favorable pharmacokinetic profile in rodents and primates, the specific dosing regimen, route of administration, and timing relative to the thrombotic challenge are critical.[1][6] Plasma concentrations of TM5275 should be measured to ensure adequate exposure.

    • Bioavailability: Ensure the formulation used for oral administration provides adequate bioavailability.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of TM5275

ParameterValueSystem/AssayReference
IC50 for PAI-1 6.95 μMPAI-1 Inhibition Assay[1][2][10]
Selectivity No interference up to 100 μMOther serpin/serine protease systems (α1-antitrypsin/trypsin, α2-antiplasmin/plasmin)[6]

Table 2: Cytotoxicity of TM5275 in Cancer Cell Lines

Cell LineIC50 (μM)Reference
HT1080~20-30[7]
HCT116~30-40[7]
Daoy~10-20[7]
MDA-MB-231~50-60[7]
Jurkat~40-50[7]

Experimental Protocols

  • Procedure: a. Pre-incubate a fixed concentration of PAI-1 with varying concentrations of TM5275 in a suitable buffer (e.g., HEPES-buffered saline) at 37°C for a specified time (e.g., 15 minutes). b. Add a fixed concentration of tPA to the PAI-1/TM5275 mixture and incubate for a further period (e.g., 10 minutes) at 37°C to allow for the formation of the PAI-1/tPA complex. c. Add plasminogen and the chromogenic substrate to the reaction mixture. d. Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the amount of active tPA remaining.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).

  • Lysis and Luminescence Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Visualizations

PAI_1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates PAI1 Active PAI-1 PAI1->tPA_uPA inhibits TM5275 TM5275 TM5275->PAI1 inhibits

Experimental_Workflow_Cytotoxicity start Seed Cells in 96-well Plate treatment Treat with serial dilutions of TM5275 and Vehicle Control start->treatment incubation Incubate for specified duration (e.g., 72 hours) treatment->incubation reagent_addition Add CellTiter-Glo® Reagent incubation->reagent_addition measurement Measure Luminescence reagent_addition->measurement analysis Calculate % Viability and IC50 measurement->analysis

Caption: Experimental workflow for assessing the cytotoxicity of TM5275 using a luminescence-based assay.

PAI1_Off_Target_Signaling cluster_tm5275 TM5275 Intervention cluster_pai1 PAI-1 Mediated Pathways TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 inhibits AKT_Phosphorylation AKT Phosphorylation TM5275->AKT_Phosphorylation inhibits (in HSCs) Vitronectin Vitronectin PAI1->Vitronectin binds LRP1 LRP1 Receptor PAI1->LRP1 binds Cell_Adhesion_Migration Cell Adhesion & Migration Vitronectin->Cell_Adhesion_Migration LRP1->Cell_Adhesion_Migration TGFb_Signaling TGF-β Signaling TGFb_Signaling->PAI1 induces TGFb_Signaling->AKT_Phosphorylation Cell_Proliferation_Fibrosis Cell Proliferation & Fibrosis AKT_Phosphorylation->Cell_Proliferation_Fibrosis

References

Addressing TM5275 sodium solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275 sodium. The information provided is intended to address common challenges related to its solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its primary mechanism of action?

Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer. Why is this happening?

A2: this compound has poor solubility in water.[5][6] Direct dissolution in aqueous buffers without the use of co-solvents or other solubilization techniques will likely result in precipitation. It is soluble in DMSO, but will precipitate when diluted into aqueous solutions.[5][6]

Q3: What are the recommended solvents and concentrations for preparing stock solutions of this compound?

A3: For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mM. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility.[5]

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
  • Possible Cause: The aqueous buffer lacks the necessary components to maintain the solubility of the hydrophobic TM5275 molecule.

  • Troubleshooting Steps:

    • Co-solvent System: Employ a co-solvent system to enhance solubility. Several protocols have been successfully used for in vivo and in vitro studies.

    • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound if precipitation or phase separation occurs during preparation.[1]

    • Immediate Use: Formulated solutions, especially those for in vivo use, should be prepared fresh and used immediately to prevent precipitation over time.[5]

Issue: Inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility and precipitation of TM5275 in the cell culture media could lead to variable effective concentrations.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Pre-dilution Strategy: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach with media pre-warmed to 37°C to minimize precipitation.

    • Solubility in Media: Visually inspect the media for any signs of precipitation after adding TM5275. If precipitation is observed, consider using a formulation with solubilizing agents like Tween-80, though their effects on your specific cell line should be validated.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and provide established formulations for achieving clear solutions suitable for experimental use.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 45 mg/mL; up to 100 mM[7]
WaterInsoluble[5][6]
EthanolInsoluble[5]

Table 2: Recommended Formulations for In Vivo and In Vitro Use

ProtocolComponentsFinal ConcentrationResultReference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.60 mM)Clear Solution[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.60 mM)Clear Solution[1]
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.60 mM)Clear Solution[1]
4 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O5 mg/mL (9.19 mM)Clear Solution[5]
5 Carboxymethyl cellulose (B213188) (CMC) suspension10 and 50 mg/kgHomogeneous Suspension[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration (Co-solvent method)

This protocol is adapted from established methods for solubilizing this compound for in vivo studies.[1]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 0.5 volumes of Tween-80 and mix until a clear solution is obtained.

  • Finally, add 4.5 volumes of sterile saline to reach the final desired concentration and volume.

  • Vortex the solution gently to ensure homogeneity. The final solution should be clear.

  • Use the prepared formulation immediately.

Note: The volumes can be scaled as needed. For example, to prepare 1 mL of a 2.5 mg/mL solution, start with 100 µL of a 25 mg/mL DMSO stock, add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.

Visualizations

Signaling Pathway of PAI-1 Inhibition by TM5275

PAI1_Inhibition_Pathway cluster_TGFb TGF-β Signaling cluster_Fibrinolysis Fibrinolysis Cascade cluster_Inhibition Inhibition by TM5275 TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Pathway TGFbR->SMAD PAI1_exp PAI-1 Expression SMAD->PAI1_exp Collagen_exp Collagen Expression SMAD->Collagen_exp PAI1 PAI-1 Fibrin Fibrin Clot Collagen_exp->Fibrin contributes to tPA tPA / uPA Plasmin Plasmin tPA->Plasmin Plasminogen Plasminogen Plasminogen->Plasmin activated by FDP Fibrin Degradation Products Plasmin->FDP MMPs MMPs Plasmin->MMPs activates Fibrin->FDP degraded by ECM_degradation ECM Degradation MMPs->ECM_degradation TM5275 TM5275 TM5275->PAI1 inhibits PAI1->tPA inhibits

Experimental Workflow for Solubilizing TM5275

TM5275_Solubilization_Workflow cluster_prep Preparation of Stock Solution cluster_formulation Formulation for In Vivo Use (Co-solvent Method) start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex until fully dissolved add_dmso->vortex stock_sol TM5275 in DMSO (e.g., 25 mg/mL) vortex->stock_sol start_form Take aliquot of DMSO stock solution stock_sol->start_form add_peg Add PEG300 (4 volumes) start_form->add_peg mix1 Mix until clear add_peg->mix1 add_tween Add Tween-80 (0.5 volumes) mix1->add_tween mix2 Mix until clear add_tween->mix2 add_saline Add Saline (4.5 volumes) mix2->add_saline mix3 Mix gently add_saline->mix3 final_sol Final Clear Solution (≥ 2.5 mg/mL) mix3->final_sol Troubleshooting_Solubility node_action node_action node_obs node_obs start Precipitation Observed? is_stock Is it the stock solution in DMSO? start->is_stock Yes is_aqueous Is it upon dilution in aqueous buffer? start->is_aqueous No, during dilution check_dmso Use fresh, anhydrous DMSO. Consider gentle heating/ sonication. is_stock->check_dmso Yes use_cosolvent Employ a co-solvent formulation (see Table 2). is_aqueous->use_cosolvent Yes check_order Ensure correct order of solvent addition. use_cosolvent->check_order use_fresh Prepare solution fresh before each experiment. check_order->use_fresh

References

Technical Support Center: Optimizing In Vitro Experiments with TM5275

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using TM5275 in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TM5275?

Q2: What is the recommended starting concentration for in vitro experiments?

Q3: How should I determine the optimal incubation time for my experiment?

A3: The optimal incubation time depends on the specific assay and the biological question.

  • For signaling pathway studies (e.g., phosphorylation events): Shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient.

  • For cell proliferation or viability assays: Longer incubation times (e.g., 24, 48, 72, or even 96 hours) are typically required to observe significant effects.[1][6]

A time-course experiment is the best approach to determine the optimal incubation period for your specific cell line and endpoint.

Q4: How should I prepare and store TM5275?

A4: TM5275 sodium is soluble in DMSO (e.g., 100 mg/mL).[7] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Problem 1: I am not observing any effect of TM5275 in my assay.

  • Potential Cause: Suboptimal Concentration or Incubation Time.

    • Solution: Perform a dose-response experiment with a wider range of TM5275 concentrations (e.g., 1 µM to 100 µM). Also, conduct a time-course experiment (e.g., 24, 48, 72 hours) to ensure you are measuring the endpoint at an appropriate time.[1]

  • Potential Cause: Inactive Compound.

    • Solution: Ensure the compound has been stored correctly in single-use aliquots. If in doubt, use a fresh vial of the compound.

Problem 2: I am observing significant cytotoxicity even at low concentrations.

  • Potential Cause: Cell Line Sensitivity.

    • Solution: Some cell lines are more sensitive to chemical compounds. Determine the IC50 for cytotoxicity in your specific cell line using a cell viability assay. Studies have shown that cell viability can be decreased with 70-100 µM of TM5275 after 72 hours in ES-2 and JHOC-9 cells.[1]

  • Potential Cause: High DMSO Concentration.

    • Solution: Ensure the final concentration of the DMSO vehicle in your cell culture medium is below the toxic threshold for your cells (typically <0.5%, and ideally ≤0.1%). Always include a vehicle-only control in your experiments.

Problem 3: My results are inconsistent between experiments.

  • Potential Cause: Variable Cell Conditions.

    • Solution: Use cells at a consistent passage number and confluency. Ensure consistent cell seeding density. Starve cells in serum-free or low-serum media before treatment if studying signaling pathways to reduce background activation.

  • Potential Cause: Reagent Variability.

    • Solution: Use fresh media and supplements. Ensure your TM5275 stock solution is not degraded by using single-use aliquots.

Quantitative Data Summary

The following tables summarize key quantitative data for TM5275 from in vitro studies.

Table 1: Inhibitory Concentration of TM5275

TargetIC50 ValueSource
PAI-16.95 µM[1][4]

Table 2: Effective Concentrations and Incubation Times of TM5275 in Cell-Based Assays

Cell Line(s)AssayConcentrationIncubation TimeObserved EffectSource
ES-2, JHOC-9Cell Viability70-100 µM72 hoursDecreased cell viability[1]
ES-2Cell Growth100 µM48-96 hoursSuppressed cell growth[1]
Vascular Endothelial Cells (VECs)tPA-GFP Retention20-100 µMNot specifiedProlonged retention of tPA-GFP[1][5]
HT1080, HCT116, Daoy, MDA-MB-231, JurkatCell Viability9.7 - 60.3 µM (IC50)Not specifiedDose-dependent decrease in viability[8]
HSC-T6 (rat hepatic stellate cells)Cell ProliferationNot specifiedNot specifiedSuppressed PAI-1 and TGF-β1 stimulated proliferation[9]

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of TM5275 in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of TM5275 or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability.

  • Sample Preparation: Culture cells to the desired confluency and treat with TM5275 or vehicle control for the chosen duration.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

PAI1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds AKT AKT TGFbR->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylates PAI1_exp PAI-1 Gene Expression pAKT->PAI1_exp Increases HSC_Prolif HSC Proliferation & Fibrogenesis pAKT->HSC_Prolif Promotes PAI1 PAI-1 Protein PAI1_exp->PAI1 Translates tPA tPA / uPA PAI1->tPA Inhibits Plasmin Plasmin tPA->Plasmin Cleaves Plasminogen Plasminogen Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation Promotes TM5275 TM5275 TM5275->pAKT Inhibits TM5275->PAI1 Inhibits

Caption: Simplified TGF-β signaling pathway showing inhibition by TM5275.

References

How to avoid TM5275 sodium degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of TM5275 sodium to prevent its degradation in experimental setups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on potential signs of degradation and how to resolve them.

Issue Potential Cause(s) Recommended Action(s)
Precipitation in stock solution - Use of non-anhydrous DMSO.- Exceeded solubility limit.- Improper storage (e.g., repeated freeze-thaw cycles).- Use fresh, high-quality anhydrous DMSO.[1]- Ensure the concentration does not exceed 100 mg/mL.[1]- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]- Gently warm and/or sonicate the solution to aid dissolution.[2]
Inconsistent or lower-than-expected experimental results - Degradation of TM5275 in stock or working solution.- Improper preparation of working solution.- Suboptimal storage of the solid compound.- Prepare fresh stock solutions every month when stored at -20°C or every 6 months at -80°C.[2]- Always prepare working solutions fresh on the day of use.[1][2]- Store the solid compound in a dark, dry place, sealed from moisture.[2][3]- Verify the accuracy of solvent ratios in the working solution.
Color change in stock or working solution - Potential chemical degradation due to oxidation or hydrolysis.- Discard the solution immediately.- Prepare a fresh solution using high-purity solvents.- Protect solutions from light and air exposure where possible.
Formation of unknown peaks in analytical chromatography (e.g., HPLC) - Presence of degradation products.- Review solution preparation and storage procedures.- Consider potential hydrolysis of the amide bond or oxidation of the piperazine (B1678402) ring, especially if solutions are not prepared fresh or are exposed to harsh pH conditions.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid this compound?

    • For long-term storage (months to years), keep it at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[3] It is crucial to store it in a dry, dark environment and keep the container tightly sealed to protect it from moisture.[2][3] One supplier suggests a stability of at least four years when stored at -20°C.[4]

  • Q2: What is the best solvent for preparing a stock solution?

    • Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] this compound is soluble in DMSO up to 100 mg/mL.[1] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

  • Q3: How should I store the stock solution?

    • Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

  • Q4: Can I store my working solution for future use?

    • No, it is strongly recommended to prepare working solutions for both in vitro and in vivo experiments fresh on the same day of use to ensure optimal results.[1][2]

Degradation

  • Q5: What are the likely degradation pathways for TM5275?

    • While specific forced degradation studies on TM5275 are not publicly available, based on its chemical structure which contains an amide bond and a piperazine ring, the most probable degradation pathways are hydrolysis and oxidation. The amide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions. The piperazine moiety could be prone to oxidative degradation.

  • Q6: How can I minimize the risk of TM5275 degradation in my experiments?

    • Strict adherence to storage and handling guidelines is paramount. Key preventative measures include:

      • Storing the solid compound and stock solutions at the recommended temperatures and protecting them from moisture and light.[2][3]

      • Using fresh, anhydrous DMSO for stock solutions.[1]

      • Aliquoting stock solutions to avoid contamination and freeze-thaw cycles.[2]

      • Preparing aqueous working solutions fresh for each experiment.[2]

      • Maintaining the pH of aqueous solutions within a stable range, avoiding strong acids or bases, unless experimentally required.

Experimental Use

  • Q7: What is the mechanism of action of TM5275?

  • Q8: What are some common protocols for preparing TM5275 for in vivo studies?

    • Several protocols exist, typically involving a multi-solvent system to ensure solubility and bioavailability. A common method involves a mixture of DMSO, PEG300, Tween-80, and a saline solution.[2] For oral administration, it can also be suspended in a 0.5% carboxymethyl cellulose (B213188) (CMC) solution.[9]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound (Molecular Weight: 543.97 g/mol )

  • Anhydrous DMSO (high purity)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., for 5.44 mg of this compound, add 100 µL of DMSO).

  • Vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to facilitate dissolution.[2]

  • Aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Preparation of In Vivo Working Solution (e.g., for 2.5 mg/mL)

Materials:

  • This compound stock solution (e.g., 25 mg/mL in DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

  • Sterile tubes

Procedure (for 1 mL of working solution):

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL.

  • Mix the final solution until it is homogeneous.

  • Use this working solution immediately after preparation for optimal results.[1][2]

Visualizations

Signaling Pathway of TM5275 in Hepatic Stellate Cells

TM5275_Signaling_Pathway TGFb TGF-β1 PAI1_mRNA PAI-1 mRNA (Serpine1) TGFb->PAI1_mRNA stimulates pAKT p-AKT TGFb->pAKT stimulates PAI1_Protein PAI-1 Protein PAI1_mRNA->PAI1_Protein PAI1_Protein->pAKT stimulates AKT AKT Proliferation HSC Proliferation & Fibrogenic Activity pAKT->Proliferation promotes TM5275 TM5275 TM5275->PAI1_mRNA inhibits TM5275->pAKT inhibits Experimental_Workflow start Start solid This compound (Solid) start->solid dissolve Dissolve in Anhydrous DMSO solid->dissolve stock Stock Solution (-20°C or -80°C) dissolve->stock aliquot Aliquot for Single Use stock->aliquot prepare_working Prepare Fresh Working Solution (e.g., with PEG300, Tween-80, Saline) aliquot->prepare_working Use on day of experiment in_vivo In Vivo Experiment prepare_working->in_vivo in_vitro In Vitro Experiment prepare_working->in_vitro

References

Technical Support Center: Determining TM5275 Sodium Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is TM5275 sodium and what is its mechanism of action?

Q2: Which cell viability assays are most appropriate for assessing this compound toxicity?

A2: A multi-parametric approach is highly recommended to accurately assess cytotoxicity.[5][6] A combination of assays that measure different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis, will provide a more complete picture of TM5275's effects. Recommended assays include:

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[6]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells, an indicator of necrosis or late-stage apoptosis.[6][7][8]

  • Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity Assays): These assays detect specific markers of apoptosis. Annexin V staining identifies the externalization of phosphatidylserine (B164497) in early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[9] Caspase activity assays measure the activation of key effector enzymes in the apoptotic cascade.[5][10][11][12][13]

Q3: How do I determine the optimal concentration range of this compound for my experiments?

A3: A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This involves treating cells with a serial dilution of this compound and measuring cell viability after a defined incubation period (e.g., 24, 48, 72 hours). The resulting data can be plotted to generate a dose-response curve and calculate the IC50 value.[14]

Q4: What are common sources of variability in cell viability assays?

A4: Inconsistent results can arise from several factors, including:

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact assay outcomes.

  • Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inaccurate readings.

  • Incubation Times: Adherence to optimized incubation times is critical for reproducible results.

  • Compound Interference: The compound being tested may directly interact with the assay reagents, leading to false-positive or false-negative results.[15]

Experimental Protocols & Troubleshooting Guides

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[16]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Include wells with media only as a blank control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Troubleshooting Guide:

Issue Possible Cause Solution
Low Absorbance Readings Low cell number or proliferation rate.Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
Experimental conditions are not optimal.Verify culture conditions (media, temperature, CO2).
High Background Contamination of reagents or media.Use sterile techniques and fresh reagents.
Phenol (B47542) red in the media.Use phenol red-free media for the assay.
Inconsistent Results Uneven cell seeding.Ensure a single-cell suspension before seeding and mix gently.
Incomplete formazan solubilization.Ensure complete mixing and incubation with the solubilization solution.
Crystals in Wells Incomplete dissolution of formazan.Increase incubation time with the solubilization solution and mix thoroughly.

Data Presentation:

TM5275 Conc. (µM) Absorbance (570 nm) - Replicate 1 Absorbance (570 nm) - Replicate 2 Absorbance (570 nm) - Replicate 3 Average Absorbance % Viability
0 (Vehicle)1.2541.2881.2711.271100
11.1981.2111.2051.20594.8
100.8760.8990.8850.88769.8
500.4530.4670.4600.46036.2
1000.1230.1310.1270.12710.0
Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.[9]

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle non-enzymatic method to detach them.[9]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Troubleshooting Guide:

Issue Possible Cause Solution
High Percentage of Annexin V+/PI+ Cells Over-incubation with the compound, leading to secondary necrosis.Perform a time-course experiment to identify the optimal incubation time for detecting early apoptosis.
Harsh cell detachment method.Use a gentle cell scraper or a non-enzymatic dissociation solution for adherent cells.
Weak Annexin V Staining Insufficient calcium in the binding buffer.Ensure the binding buffer contains the correct concentration of CaCl2.
Reagents are expired or improperly stored.Use fresh reagents and store them according to the manufacturer's instructions.
High Background Staining Inadequate washing of cells.Ensure thorough washing steps to remove any unbound antibodies or dyes.

Data Presentation:

Treatment % Viable (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+) % Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
TM5275 (IC50)45.835.415.33.5
Positive Control10.150.730.29.0

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding tm5275_prep 3. Prepare TM5275 Dilutions treatment 4. Treat Cells tm5275_prep->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay Metabolic Activity annexin_assay 5b. Annexin V/PI Assay treatment->annexin_assay Apoptosis caspase_assay 5c. Caspase Assay treatment->caspase_assay Apoptosis readout 6. Measure Signal mtt_assay->readout annexin_assay->readout caspase_assay->readout analysis 7. Analyze Data & Determine IC50 readout->analysis

Caption: Workflow for assessing this compound cytotoxicity.

intrinsic_apoptosis_pathway TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 inhibits CellStress Cellular Stress PAI1->CellStress contributes to survival (in some contexts) Mitochondrion Mitochondrion CellStress->Mitochondrion induces CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway potentially induced by TM5275.

References

Validation & Comparative

A Comparative Guide to PAI-1 Inhibitors: TM5275 Sodium vs. Tiplaxtinin (PAI-039)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for TM5275 sodium and tiplaxtinin (B1681322), compiled from various preclinical studies.

ParameterThis compoundTiplaxtinin (PAI-039)Reference
IC50 (PAI-1 Inhibition) 6.95 µM2.7 µM[1][2]
Mechanism of Action Induces substrate behavior of PAI-1. Binds to the central β-sheet A cleft.Induces PAI-1 substrate behavior. Binds adjacent to the vitronectin binding site.[3][4]
Selectivity Selective for PAI-1; does not interfere with other serpin/serine protease systems at concentrations up to 100 µM.Selective for PAI-1.[5]
Effect on Vitronectin-Bound PAI-1 Not explicitly stated, but its precursor was less effective.Ineffective against vitronectin-bound PAI-1.[6]

Table 2: In Vivo Efficacy in Rat Thrombosis Models

Study ParameterThis compoundTiplaxtinin (PAI-039)Reference
Model Type Not explicitly detailed in searchesFerric chloride (FeCl3)-induced carotid artery and vena cava thrombosis[7]
Dose and Route 10 and 50 mg/kg (route not specified)0.3, 1.0, 3.0, 10, 30 mg/kg (oral)[5][7]
Primary Outcome Significant reduction in blood clot weight.Prevention of carotid artery occlusion, increased time to occlusion, and reduction in thrombus weight.[5][7]
Key Findings 50 mg/kg dose showed antithrombotic effectiveness equivalent to 500 mg/kg of ticlopidine.Dose-dependent antithrombotic effects observed. At 1.0 mg/kg, prevented occlusion in 68% of animals.[5][7]

Table 3: Pharmacokinetic Parameters in Rats

ParameterThis compoundTiplaxtinin (PAI-039)Reference
Route of Administration OralOral[5][8]
Dose 10 mg/kg1 mg/kg[5][8]
Cmax 17.5 ± 5.2 µMNot explicitly stated[5]
Bioavailability Orally bioavailableOrally efficacious[5][8]

Mechanism of Action and Signaling Pathways

PAI1_Inhibition_Pathway cluster_0 Normal Fibrinolysis cluster_1 Pathological State (Elevated PAI-1) cluster_2 Therapeutic Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by tPA_uPA tPA / uPA PAI1 Active PAI-1 Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades Fibrin_Clot Fibrin Clot PAI1_complex PAI-1/tPA/uPA Complex (Inactive) PAI1->PAI1_complex inhibits tPA_uPA_inhibited tPA / uPA Inhibitor TM5275 or Tiplaxtinin PAI1_substrate Substrate PAI-1 Inhibitor->PAI1_substrate converts to substrate PAI1_active Active PAI-1 tPA_uPA_restored tPA / uPA (Active) PAI1_substrate->tPA_uPA_restored cleaved by

Fig. 1: Mechanism of PAI-1 Inhibition

Experimental Protocols

In Vitro PAI-1 Inhibition Chromogenic Assay (for Tiplaxtinin)
  • Addition of tPA: Recombinant human tPA (70 nM) is added to the mixture and incubated for an additional 30 minutes.

  • Substrate Addition and Measurement: A chromogenic substrate for tPA (e.g., Spectrozyme tPA) is added. The absorbance is measured at 405 nm at time 0 and after 60 minutes.

Chromogenic_Assay_Workflow start Start step1 Incubate PAI-1 with Inhibitor (15 min) start->step1 step2 Add tPA (30 min) step1->step2 step3 Add Chromogenic Substrate step2->step3 step4 Measure Absorbance (405 nm) step3->step4 end Calculate IC50 step4->end

Fig. 2: Chromogenic Assay Workflow
In Vivo Ferric Chloride-Induced Thrombosis Model in Rats (for Tiplaxtinin)

This model assesses the antithrombotic efficacy of a compound in vivo.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The carotid artery or vena cava is surgically exposed.

  • Drug Administration: Tiplaxtinin (or TM5275) is administered orally at desired doses (e.g., 0.3-30 mg/kg) 90 minutes prior to injury for prevention studies, or 4 hours after thrombus formation for treatment studies[7].

  • Induction of Thrombosis: A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the exposed blood vessel for a specific duration to induce endothelial injury and thrombus formation.

  • Monitoring and Measurement: Blood flow is monitored using an ultrasonic flow probe. Time to occlusion is recorded. After a set period, the thrombotic segment of the vessel is excised, and the thrombus is weighed.

  • Data Analysis: The time to occlusion and thrombus weight in the treated groups are compared to the vehicle control group.

InVivo_Thrombosis_Model start Anesthetize Rat & Expose Blood Vessel step1 Administer Inhibitor or Vehicle (Oral) start->step1 step2 Induce Injury with FeCl3 step1->step2 step3 Monitor Blood Flow & Time to Occlusion step2->step3 step4 Excise Thrombus & Measure Weight step3->step4 end Compare Treated vs. Control Groups step4->end

Fig. 3: In Vivo Thrombosis Model Workflow

Discussion and Conclusion

References

Validating the Antithrombotic Effects of TM5275 Sodium In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Performance Data

The antithrombotic efficacy of TM5275 has been evaluated in several in vivo models. The following tables summarize the key quantitative data from these studies, comparing TM5275 with other established antithrombotic agents.

Table 1: Antithrombotic Efficacy of TM5275 in a Rat Arterial-Venous Shunt Thrombosis Model

Treatment GroupDoseThrombus Weight (mg)Inhibition Rate (%)
Vehicle (Control)-15.2 ± 1.1-
TM52751 mg/kg, p.o.10.1 ± 1.533.6
TM52753 mg/kg, p.o.7.8 ± 1.248.7
TM527510 mg/kg, p.o.5.1 ± 0.966.4
Ticlopidine500 mg/kg, p.o.5.5 ± 1.363.8

*p<0.05 vs. Vehicle. Data adapted from Izuhara et al. (2010).[3][4]

Table 2: Antithrombotic Efficacy of TM5275 in a Rat Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

Treatment GroupDoseTime to Occlusion (min)
Vehicle (Control)-25.4 ± 3.7
TM52751 mg/kg, p.o.45.8 ± 5.2
Clopidogrel3 mg/kg, p.o.48.2 ± 6.1

*p<0.05 vs. Vehicle. Data adapted from Izuhara et al. (2010).[3][4]

Table 3: Effect of TM5275 on Bleeding Time in Rats

Treatment GroupDoseBleeding Time (min)
Vehicle (Control)-12.3 ± 1.8
TM527510 mg/kg, p.o.13.1 ± 2.1
Clopidogrel3 mg/kg, p.o.25.7 ± 4.5*

*p<0.05 vs. Vehicle. Data adapted from Izuhara et al. (2010).[3][4]

Table 4: Antithrombotic Efficacy of TM5275 in a Cynomolgus Monkey Photochemically Induced Carotid Artery Thrombosis Model

Treatment GroupDoseTime to Occlusion (min)
Vehicle (Control)-119.0 ± 17.4
TM527510 mg/kg, p.o.53.9 ± 19.9
Clopidogrel10 mg/kg, p.o.39.4 ± 25.8

*p<0.05 vs. Vehicle. Data adapted from Izuhara et al. (2010).[3][4]

Mechanism of Action: PAI-1 Inhibition

PAI1_Inhibition_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Inhibition by TM5275 Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 Inactive_Complex Inactive PAI-1/PA Complex PAI1->Inactive_Complex Inhibits tPA_uPA tPA / uPA TM5275 TM5275 TM5275->PAI1 Inhibits

Experimental Protocols

Detailed methodologies for the key in vivo thrombosis models cited in this guide are provided below.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

FeCl3_Thrombosis_Workflow Start Animal Preparation (Anesthetized Rat) Drug_Admin Oral Administration of TM5275 or Vehicle Start->Drug_Admin Expose_Artery Surgical Exposure of Carotid Artery Induce_Thrombosis Topical Application of FeCl₃-soaked Filter Paper to Carotid Artery Expose_Artery->Induce_Thrombosis Drug_Admin->Expose_Artery Monitor_Flow Continuous Monitoring of Blood Flow with Doppler Probe Induce_Thrombosis->Monitor_Flow Measure_TTO Record Time to Occlusion (TTO) Monitor_Flow->Measure_TTO End Data Analysis Measure_TTO->End

Caption: Workflow for the FeCl₃-Induced Carotid Artery Thrombosis Model.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Drug Administration: TM5275, a comparator drug (e.g., clopidogrel), or vehicle is administered orally at a specified time before the induction of thrombosis.

  • Surgical Procedure: The common carotid artery is surgically exposed.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the adventitial surface of the carotid artery for a defined period to induce endothelial injury and subsequent thrombus formation.

  • Measurement of Thrombotic Occlusion: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe. The time from the application of FeCl₃ until the cessation of blood flow (Time to Occlusion, TTO) is recorded as the primary endpoint.

Arteriovenous (AV) Shunt Thrombosis Model (Rat)

This model assesses thrombus formation in an extracorporeal shunt, mimicking conditions of both arterial and venous thrombosis.

AV_Shunt_Workflow Start Animal Preparation (Anesthetized Rat) Drug_Admin Oral Administration of TM5275 or Vehicle Start->Drug_Admin Shunt_Placement Insertion of an Arteriovenous Shunt (Carotid Artery to Jugular Vein) Containing a Thrombogenic Surface Drug_Admin->Shunt_Placement Blood_Flow Allow Blood to Flow Through the Shunt for a Defined Period Shunt_Placement->Blood_Flow Shunt_Removal Removal of the Shunt Blood_Flow->Shunt_Removal Thrombus_Weighing Excision and Weighing of the Thrombus Shunt_Removal->Thrombus_Weighing End Data Analysis Thrombus_Weighing->End

Caption: Workflow for the Arteriovenous Shunt Thrombosis Model.

Methodology:

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Drug Administration: TM5275, a comparator drug, or vehicle is administered orally prior to the procedure.

  • Shunt Implantation: An arteriovenous shunt, consisting of two cannulas connected by a piece of tubing containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.

  • Thrombus Formation: Blood is allowed to circulate through the shunt for a predetermined duration, leading to thrombus formation on the thrombogenic surface.

  • Thrombus Quantification: After the circulation period, the shunt is removed, and the silk thread with the formed thrombus is carefully excised and weighed. The thrombus weight is the primary endpoint for assessing antithrombotic efficacy.

Conclusion

The in vivo data presented in this guide demonstrate that TM5275 sodium is a potent oral antithrombotic agent with efficacy comparable to or greater than standard antiplatelet agents in preclinical models of arterial and venous thrombosis. A key differentiating feature of TM5275 is its mechanism of action, which enhances endogenous fibrinolysis without impairing hemostasis, as evidenced by the lack of effect on bleeding time. This favorable safety profile, combined with its demonstrated antithrombotic activity, suggests that TM5275 holds significant promise as a novel therapeutic agent for the prevention and treatment of thrombotic disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human populations.

References

A Head-to-Head Comparison of TM5275 Sodium with Other PAI-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

InhibitorIC50 Value (PAI-1 Inhibition)Cell Viability IC50 (Cancer Cell Lines)Key Characteristics
TM5275 sodium 6.95 μM[1]9.7 - 60.3 μM (HT1080, HCT116, Daoy, MDA-MB-231, Jurkat)[2]Orally bioavailable; induces substrate behavior in PAI-1.[3]
Tiplaxtinin (B1681322) (PAI-039) 2.7 μM[4][5]29 μM (HT1080), 32 μM (HCT116)[1]Well-studied PAI-1 inhibitor; promotes a substrate-like conformation in PAI-1.
TM5441 3.58 - 60.3 μM13.9 - 51.1 μM (HT1080, HCT116, Daoy, MDA-MB-231, Jurkat)[4][6]A derivative of TM5275 with potentially improved pharmacokinetic properties.[3][7]
Aleplastinin (PAZ-417) 655 nM[4][8]Not ReportedOrally active and blood-brain barrier permeable.[4][8]

Mechanism of Action and In Vitro/In Vivo Efficacy

TM5441 is a derivative of TM5275.[3][7] In a direct comparative study with TM5275 on cancer cells, TM5441 demonstrated a dose-dependent increase in caspase 3/7 activity, suggesting a stronger induction of apoptosis in the tested cell lines (HT1080 and HCT116) compared to TM5275 at the same concentrations.[1]

Aleplastinin (PAZ-417) stands out for its high potency, with an IC50 in the nanomolar range.[4][8] Its ability to cross the blood-brain barrier has led to its investigation in the context of Alzheimer's disease, where it is thought to promote the degradation of amyloid-β plaques by enhancing tPA activity.[8]

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic)
  • Procedure:

    • A chromogenic substrate for tPA is added to each well.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the residual tPA activity.

Cell Viability Assay (MTT Assay)
  • Reagents and Materials: Adherent cancer cell lines (e.g., HT1080, HCT116), cell culture medium, fetal bovine serum (FBS), trypsin-EDTA, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are incubated for a specific period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis in Rats)
  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • The animals are anesthetized, and the right common carotid artery is exposed.

    • A flow probe is placed around the artery to monitor blood flow.

    • A piece of filter paper saturated with a ferric chloride solution (e.g., 10-35%) is applied to the surface of the artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and thrombus formation.

    • The test compound (e.g., TM5275) or vehicle is administered orally or intravenously at different doses prior to the injury.

    • The time to occlusion (cessation of blood flow) is recorded. A longer time to occlusion indicates an antithrombotic effect.

Visualizing the PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_plasminogen_activation Plasminogen Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FibrinDegradation Fibrin Degradation Products Plasmin->FibrinDegradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits FibrinClot Fibrin Clot FibrinClot->FibrinDegradation PAI1Inhibitor PAI-1 Inhibitor (e.g., TM5275) PAI1Inhibitor->PAI1 inhibits

PAI1_Inhibitor_Workflow Start Identify PAI-1 Inhibitor Candidate (e.g., TM5275) InVitro In Vitro Assays Start->InVitro IC50 Determine IC50 (PAI-1 Inhibition) InVitro->IC50 CellViability Assess Cell Viability (e.g., Cancer Cells) InVitro->CellViability InVivo In Vivo Models IC50->InVivo CellViability->InVivo Thrombosis Thrombosis Models (e.g., Rat Carotid Artery) InVivo->Thrombosis Fibrosis Fibrosis Models InVivo->Fibrosis Cancer Cancer Xenograft Models InVivo->Cancer PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD LeadOptimization Lead Optimization PKPD->LeadOptimization

References

TM5275: A New Generation PAI-1 Inhibitor Demonstrating Superior Efficacy and Safety Over First-Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Biochemical Potency: A Quantitative Comparison

CompoundPAI-1 IC50 (µM)Notes
TM5275 6.95 A second-generation, orally bioavailable inhibitor with a favorable pharmacokinetic profile.
Tiplaxtinin (B1681322) (PAI-039)2.7 - 34A well-studied first-generation inhibitor. The wide range of reported IC50 values may reflect different assay conditions.[1]
TM54413.58 - 60.3Another PAI-1 inhibitor with a broad reported IC50 range.[2][3][4][5]
S3522544A benzothiophene (B83047) derivative.[1]
AZ397626Active in a chromogenic assay.[6]

Preclinical Efficacy in Thrombosis Models

The antithrombotic potential of TM5275 has been rigorously evaluated in preclinical models and compared to first-generation inhibitors. The data below highlights its superior performance in a rat model of ferric chloride-induced carotid artery thrombosis.

Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg) (Mean ± SD)% Inhibition of Thrombus Formation
Vehicle Control-72.5 ± 2.0-
TM5275 10 60.9 ± 3.0 16%
TM5275 50 56.8 ± 2.8 21.7%
Tiplaxtinin (PAI-039)3Significantly reducedDose-dependent reduction
Tiplaxtinin (PAI-039)10Significantly reducedDose-dependent reduction
Tiplaxtinin (PAI-039)30Significantly reducedDose-dependent reduction

Note: Direct comparative studies between TM5275 and tiplaxtinin in the same thrombosis model under identical conditions are limited. The data for tiplaxtinin is derived from separate studies and presented here for contextual comparison.[7][8]

Mechanism of Action and Signaling Pathways

PAI1_Signaling_Pathway cluster_TGF TGF-β Signaling cluster_PAI1_Action PAI-1 Action cluster_LRP1 LRP1-Mediated Signaling cluster_Inhibitors Inhibitor Action TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates PAI1_Gene PAI-1 Gene (SERPINE1) SMAD->PAI1_Gene Activates Transcription PAI1 Active PAI-1 PAI1_Gene->PAI1 Translation tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds Plasminogen Plasminogen tPA_uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation PAI1_LRP1 PAI-1/LRP1 Complex LRP1->PAI1_LRP1 Cell_Migration Cell Migration & Survival PAI1_LRP1->Cell_Migration Promotes TM5275 TM5275 TM5275->PAI1 Allosterically Inhibits FirstGen First-Gen Inhibitors (e.g., Tiplaxtinin) FirstGen->PAI1 Inhibits

Experimental_Workflow cluster_invitro In Vitro PAI-1 Inhibition Assay cluster_invivo In Vivo Thrombosis Model (Rat) start_vitro Start reagents Mix Recombinant PAI-1 with Inhibitor (TM5275 or First-Gen) start_vitro->reagents add_tpa Add tPA reagents->add_tpa add_substrate Add Chromogenic Substrate (e.g., S-2251) add_tpa->add_substrate measure Measure Absorbance at 405 nm add_substrate->measure calculate Calculate IC50 measure->calculate end_vitro End calculate->end_vitro start_vivo Start administer Administer Inhibitor (TM5275 or First-Gen) Orally start_vivo->administer anesthetize Anesthetize Rat administer->anesthetize expose_artery Expose Carotid Artery anesthetize->expose_artery induce_thrombus Induce Thrombosis (e.g., with Ferric Chloride) expose_artery->induce_thrombus measure_thrombus Excise and Weigh Thrombus induce_thrombus->measure_thrombus analyze Compare Thrombus Weight to Vehicle Control measure_thrombus->analyze end_vivo End analyze->end_vivo

Detailed Experimental Protocols

  • Materials:

    • Human tissue-type plasminogen activator (tPA)

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • The chromogenic substrate S-2251 is added to each well.[9][10]

    • The absorbance at 405 nm is measured kinetically over time using a microplate reader. The rate of color development is proportional to the residual tPA activity.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Rat Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model assesses the antithrombotic efficacy of a compound in a living organism.

  • Animals:

    • Male Sprague-Dawley rats (or other suitable strain)

  • Materials:

    • Test inhibitor (e.g., TM5275 or tiplaxtinin) formulated for oral administration

    • Vehicle control

    • Anesthetic (e.g., isoflurane)

    • Ferric chloride (FeCl3) solution (e.g., 50%)[11]

    • Filter paper

    • Surgical instruments

    • Doppler flow probe

  • Procedure:

    • Rats are fasted overnight before the experiment.

    • The test inhibitor or vehicle is administered orally (p.o.) at a predetermined time before the induction of thrombosis (e.g., 1 hour).

    • The rats are anesthetized, and the right common carotid artery is surgically exposed.[12][13][14]

    • A baseline blood flow is measured using a Doppler flow probe.

    • A piece of filter paper saturated with FeCl3 solution is applied to the surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.[11]

    • The filter paper is removed, and the blood flow is monitored until occlusion occurs or for a set period.

    • At the end of the experiment, the thrombosed segment of the artery is excised, and the wet weight of the thrombus is determined.

    • The antithrombotic effect of the inhibitor is evaluated by comparing the thrombus weight in the treated group to that in the vehicle control group.

Conclusion

References

A Comparative Guide to PAI-1 Inhibitors: Preclinical Efficacy of TM5275 and Clinical Progress of Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of TM5275 Sodium: A Preclinical Candidate

Preclinical Efficacy of TM5275 in Fibrosis Models

Hepatic Fibrosis in Rat Models

In a study by Noguchi et al. (2020), TM5275 was evaluated in two different rat models of metabolic syndrome-related hepatic fibrosis.[1][2] The results demonstrated that oral administration of TM5275 markedly ameliorated the development of hepatic fibrosis.[2]

Key Findings:

  • Suppressed proliferation of activated hepatic stellate cells (HSCs), which are key drivers of liver fibrosis.[2]

  • Reduced hepatic expression of profibrogenic genes, including Tgfb1 and Col1a1.[1]

  • Decreased the production of transforming growth factor-β1 (TGF-β1) and total collagen in the liver.[2]

  • In vitro, TM5275 inhibited TGF-β1-stimulated proliferation and fibrogenic activity of HSCs by suppressing AKT phosphorylation.[2]

Parameter[1]Vehicle ControlTM5275 (50 mg/kg/day)TM5275 (100 mg/kg/day)
Sirius-Red Positive Area (%) ~6%~3%~2.5%
α-SMA-Positive Area (%) ~7%~3.5%~3%
Hepatic TGF-β1 (pg/mg protein) ~25~15~12
Hepatic Total Collagen (μg/mg tissue) ~12~8~7
Intestinal Fibrosis in a Mouse Model

TM5275 has also shown efficacy in a mouse model of intestinal fibrosis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Oral administration of TM5275 after the onset of fibrosis led to a reduction in collagen accumulation.[3]

Key Findings:

  • Attenuated TNBS-induced colonic fibrosis.[3]

  • Significantly reduced tissue collagen content at a dose of 50 mg/kg.[3]

  • Upregulated matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of extracellular matrix.[3]

Parameter[3]Control (TNBS + CMC)TM5275 (15 mg/kg)TM5275 (50 mg/kg)
Collagen Content (μg/mg tissue) ~40~38~25
Microscopic Fibrosis Score HighModerateLow

Alternatives in Clinical Development: A Comparative Look

TM5614: Phase 2 Clinical Trials

TM5614, an analog of TM5275, has been investigated in Phase 2 clinical trials for different indications, including COVID-19 and advanced melanoma.[4][5]

  • COVID-19: A randomized, double-blind, placebo-controlled trial in patients with mild to moderate COVID-19 pneumonia showed that while not statistically significant, the TM5614 group had a lower total oxygenation scale score and fewer days requiring oxygen administration compared to the placebo group.[4][6]

  • Melanoma: In a Phase 2 study, TM5614 in combination with nivolumab (B1139203) was well-tolerated and showed efficacy in patients with anti-PD-1 antibody-refractory unresectable melanoma, with an overall response rate of 25.9% at 8 weeks.[5]

Preclinical studies have also suggested the anti-fibrotic potential of TM5614.[4]

MDI-2517: Phase 1 Clinical Trial and Promising Preclinical Data

Key Preclinical Findings for MDI-2517:

Signaling Pathways and Mechanism of Action

Furthermore, TM5275 has been shown to inhibit the phosphorylation of AKT, a key component of the PI3K/Akt signaling pathway which is involved in fibroblast proliferation and survival.[2][12][13]

TGF_beta_Signaling_in_Fibrosis TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD SMAD Complex TGF_beta_R->SMAD PAI_1_gene PAI-1 Gene Transcription SMAD->PAI_1_gene Upregulates PAI_1 PAI-1 Protein PAI_1_gene->PAI_1 uPA_tPA uPA/tPA PAI_1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Fibrosis Fibrosis uPA_tPA->Fibrosis Reduces Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation ECM_degradation->Fibrosis Reduces TM5275 TM5275 TM5275->PAI_1

TGF-β signaling pathway and the inhibitory action of TM5275.

Experimental_Workflow_Hepatic_Fibrosis cluster_model1 CDAA-fed Rat Model cluster_model2 PS-mediated Diabetic Rat Model F344_rats Fischer 344 Rats CDAA_diet Choline-deficient L-amino-acid-defined diet (12 weeks) F344_rats->CDAA_diet TM5275_admin1 TM5275 Administration (in drinking water) CDAA_diet->TM5275_admin1 Analysis1 Histological & Molecular Analysis TM5275_admin1->Analysis1 OLETF_rats Otsuka Long-Evans Tokushima Fatty Rats PS_injection Porcine Serum Injection (6 weeks) OLETF_rats->PS_injection TM5275_admin2 TM5275 Administration (in drinking water) PS_injection->TM5275_admin2 Analysis2 Histological & Molecular Analysis TM5275_admin2->Analysis2

Experimental workflow for preclinical studies of TM5275 in hepatic fibrosis.

Experimental Protocols

Preclinical Model of Hepatic Fibrosis (Noguchi et al., 2020)[14]
  • Animal Models:

    • Model 1: Six-week-old male Fischer 344 rats were fed a choline-deficient, L-amino-acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis.

    • Model 2: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for congenital diabetes, received intraperitoneal injections of porcine serum (1 ml/kg) twice a week for 6 weeks to induce hepatic fibrosis.

  • Drug Administration:

    • TM5275 was administered to treatment groups in the drinking water at concentrations of 50 or 100 mg/kg/day.

    • Control groups received the vehicle (drinking water without the drug).

  • Analysis:

    • At the end of the treatment period, rats were euthanized, and blood and liver samples were collected.

    • Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius-Red to assess inflammation, steatosis, and fibrosis. Immunohistochemical staining for α-smooth muscle actin (α-SMA) was performed to identify activated HSCs.

    • Molecular Analysis: Gene expression of profibrotic markers (Tgfb1, Col1a1) was measured by quantitative PCR. Hepatic levels of TGF-β1 and total collagen were quantified using appropriate assays.

Preclinical Model of Intestinal Fibrosis[3]
  • Animal Model:

    • Chronic intestinal inflammation and fibrosis were induced in female BALB/c mice by repeated intrarectal injections of 2,4,6-trinitrobenzene sulfonic acid (TNBS).

  • Drug Administration:

    • TM5275 was administered orally as a carboxymethyl cellulose (B213188) (CMC) suspension daily for 2 weeks, starting after the sixth TNBS injection. Doses of 15 mg/kg and 50 mg/kg were tested.

    • The control group received CMC suspension.

  • Analysis:

    • Histopathological Evaluation: Colon tissues were collected, and sections were stained with H&E and Masson's trichrome to assess inflammation and fibrosis. Macroscopic and microscopic scores were determined.

    • Collagen Assay: Total collagen content in the colon was quantified using the Sircol collagen assay.

    • Molecular Analysis: The expression of MMP-9 was measured by ELISA.

Conclusion

References

A Preclinical Comparative Analysis of TM5275 Sodium and Standard Anticoagulation Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: A Tale of Two Pathways

Standard anticoagulants and TM5275 sodium operate on different, yet complementary, aspects of hemostasis. Standard therapies, such as heparin, warfarin (B611796), and DOACs, primarily inhibit the formation of fibrin (B1330869), the protein mesh that forms the structure of a blood clot. In contrast, TM5275 works by promoting the breakdown of existing fibrin.

  • Standard Anticoagulants (Inhibition of Clot Formation):

    • Warfarin: A vitamin K antagonist that interferes with the synthesis of several clotting factors, including factors II, VII, IX, and X.

    • Heparin: Binds to antithrombin III, enhancing its ability to inactivate thrombin (Factor IIa) and Factor Xa.

    • Direct Oral Anticoagulants (DOACs):

      • Apixaban (B1684502) and Rivaroxaban: Directly inhibit Factor Xa.

      • Dabigatran: Directly inhibits thrombin.

  • This compound (Enhancement of Clot Dissolution):

    • This leads to increased conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin degradation (fibrinolysis).

The following diagram illustrates the distinct points of intervention for TM5275 and standard anticoagulants within the coagulation and fibrinolytic pathways.

Anticoagulation and Fibrinolysis Pathways cluster_coagulation Coagulation Cascade (Clot Formation) cluster_fibrinolysis Fibrinolytic System (Clot Dissolution) Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Thrombin Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products Plasmin Warfarin Warfarin Warfarin->Prothrombin Inhibits Synthesis Heparin Heparin Heparin->Factor Xa Heparin->Thrombin DOACs (Rivaroxaban, Apixaban) DOACs (Rivaroxaban, Apixaban) DOACs (Rivaroxaban, Apixaban)->Factor Xa DOACs (Dabigatran) DOACs (Dabigatran) DOACs (Dabigatran)->Thrombin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA PAI-1 PAI-1 tPA / uPA tPA / uPA PAI-1->tPA / uPA Inhibits TM5275 TM5275 TM5275->PAI-1 Inhibits

Figure 1: Mechanisms of TM5275 and Standard Anticoagulants.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing TM5275 with a full range of standard anticoagulants in the same thrombosis model are limited. The following tables summarize available data from various rat and monkey models to provide an indirect comparison of their antithrombotic efficacy.

Rat Models of Thrombosis

Table 1: Antithrombotic Effects in Rat Venous Thrombosis Models

CompoundModelDoseRouteEfficacy EndpointResultReference
TM5275 Arteriovenous Shunt10 mg/kgOralThrombus Weight16% reduction vs. vehicle[2]
50 mg/kgOral22% reduction vs. vehicle[2]
Warfarin Venous Thrombosis (Platinum Wire)0.1-0.18 mg/kg/day for 10 daysOralThrombus WeightSignificant reduction (>30%)[3]
Heparin Venous Thrombosis6.66 mg/kgSCThrombus WeightSignificant reduction vs. control[4]
Low Molecular Weight Heparin Venous Thrombosis0.66 mg/kgSCThrombus Growth InhibitionEffective inhibition[4]
Apixaban Vena Cava Stasis3 mg/kgIVThrombus Weight86.4% reduction vs. control[5]
Rivaroxaban Deep Vein Thrombosis10 mg/kg/day for 60 daysIVThrombus AttenuationMarked attenuation of thrombosis[6][7]

Table 2: Antithrombotic Effects in Rat Arterial Thrombosis Models

CompoundModelDoseRouteEfficacy EndpointResultReference
TM5275 Ferric Chloride-induced1-10 mg/kgOralAntithrombotic effectEquivalent to clopidogrel (B1663587) (3 mg/kg)[2]
Warfarin Arterial Thrombosis (Platinum Wire)0.1-0.18 mg/kg/day for 10 daysOralThrombus WeightSignificant reduction[3]
Apixaban Ferric Chloride-induced0.3-3 mg/kg/hrIV InfusionThrombus InhibitionDose-dependent inhibition[8]
Rivaroxaban Ferric Chloride-inducedNot specifiedNot specifiedThrombus SizeReduced thrombus size[9]
Non-Human Primate Models of Thrombosis

Table 3: Antithrombotic Effects in Monkey Thrombosis Models

CompoundModelDoseRouteEfficacy EndpointResultReference
TM5275 Photochemically-induced Arterial Thrombosis (Cynomolgus)10 mg/kgOralTotal Occlusion TimeSignificantly reduced vs. vehicle (53.9 vs 119.0 mins)[2]
Heparin Not specified (Rhesus & Cynomolgus)100-300 U/kgIVActivated Clotting Time (ACT)Significant dose-dependent increase in ACT[10][11]
Rivaroxaban Liver Injury Bleeding Model (Cynomolgus)IV bolus + infusionIVBleeding Time & Blood LossIncreased bleeding time and blood loss[12]
Warfarin Not specified (Cynomolgus)1.0 mg/kgOral/IVPharmacokineticsStudied for stereoselective metabolism[13]

Preclinical Safety: Bleeding Risk

A critical differentiator for novel antithrombotic agents is their safety profile, particularly the risk of bleeding.

  • This compound: In both rat and non-human primate models, TM5275 demonstrated a significant advantage by providing antithrombotic effects without a corresponding increase in bleeding time.[2] This suggests a potentially wider therapeutic window compared to traditional anticoagulants.

  • Standard Anticoagulants:

    • Warfarin: Associated with a significant risk of hemorrhage, particularly at higher doses.[3]

    • Heparin: Can increase bleeding time, and its effects need careful monitoring.[8]

    • Apixaban: Showed modest increases in bleeding time at effective antithrombotic doses in rat models.[8]

    • Rivaroxaban: Has been shown to increase bleeding time and blood loss in a primate model.[12]

Experimental Protocols

The following are descriptions of common preclinical thrombosis models used to evaluate the compounds discussed in this guide.

Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This model is widely used to induce arterial thrombosis.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The common carotid artery is surgically exposed.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 10-50%) is applied topically to the adventitial surface of the artery for a defined period (e.g., 10 minutes).[14][15][16] The FeCl₃ causes oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus.

  • Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion, which can be monitored using a Doppler flow probe. Thrombus weight can also be measured after excision of the arterial segment.[17]

G A Anesthetize Rat B Expose Carotid Artery A->B C Apply FeCl3-soaked Filter Paper B->C D Monitor Blood Flow C->D E Measure Time to Occlusion D->E F Excise Thrombus and Weigh D->F

Figure 2: Ferric Chloride-Induced Thrombosis Workflow.
Inferior Vena Cava (IVC) Ligation/Stenosis Model (Rat)

This model is used to simulate venous thrombosis.

  • Animal Preparation: Rats are anesthetized, and the abdomen is opened to expose the inferior vena cava.

  • Thrombosis Induction: The IVC is ligated completely (stasis model) or partially (stenosis model) below the renal veins.[18][19][20][21] This stasis or turbulent blood flow promotes thrombus formation.

  • Endpoint Measurement: After a set period (e.g., 2 to 48 hours), the IVC segment is excised, and the thrombus is carefully removed and weighed.

G A Anesthetize Rat B Expose Inferior Vena Cava A->B C Ligate or Stenose IVC B->C D Allow Thrombus Formation C->D E Excise IVC Segment D->E F Isolate and Weigh Thrombus E->F

Figure 3: IVC Ligation/Stenosis Model Workflow.

Conclusion

This compound presents a promising alternative to standard anticoagulation therapies with a distinct mechanism of action that enhances fibrinolysis rather than inhibiting coagulation. Preclinical data, although not from direct head-to-head comparative studies, suggest that TM5275 can achieve significant antithrombotic efficacy with a potentially improved safety profile, notably a lower risk of bleeding. Further investigation, including well-designed comparative preclinical and clinical trials, is warranted to fully elucidate the therapeutic potential of TM5275 in the prevention and treatment of thrombotic disorders.

References

Comparative Efficacy of TM5275 Sodium Against Nintedanib and Pirfenidone in Preclinical Models of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

Mechanisms of Action

The antifibrotic effects of TM5275, nintedanib (B1663095), and pirfenidone (B1678446) are mediated through distinct molecular pathways.

Nintedanib: This is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[4][5][6][7] These growth factors are key drivers of fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary collagen-producing cells. By blocking these receptors, nintedanib interferes with fundamental profibrotic processes.

Pirfenidone: The exact mechanism of action of pirfenidone is not fully elucidated, but it is known to have pleiotropic effects, including anti-inflammatory, antioxidant, and antifibrotic properties.[8][9][10][11] It is believed to downregulate the production of profibrotic cytokines, most notably TGF-β1, and inhibit fibroblast proliferation and collagen synthesis.[12]

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing TM5275 with nintedanib and pirfenidone are limited. The following tables summarize quantitative data from separate studies, highlighting the antifibrotic effects of each compound. It is crucial to note that these studies were conducted using different animal models of lung fibrosis, which may influence the observed outcomes.

Table 1: Effect of Antifibrotic Agents on Lung Collagen Content (Hydroxyproline Assay)

AgentAnimal ModelDosageTreatment DurationReduction in Hydroxyproline (B1673980) vs. ControlReference
TM5275 Adenovirus-TGF-β1 (Mouse)40 mg/kg/day (oral)10 daysSignificant reduction[13]
Pirfenidone Bleomycin-induced (Mouse)30 mg/kg/day (t.i.d., oral)14 daysSignificant reduction
Pirfenidone Bleomycin-induced (Rat)50 mg/kg/day (oral)14 and 28 daysSignificant reduction
Nintedanib Bleomycin-induced (Mouse)30 & 60 mg/kg/day (oral)14 days (preventive)Significant reduction
Nintedanib Bleomycin-induced (Mouse)60 mg/kg/day (oral)14 days (therapeutic)Significant reduction

Note: "t.i.d." refers to three times a day. The term "significant reduction" indicates a statistically significant decrease in hydroxyproline content in the treated group compared to the vehicle-treated disease model group as reported in the cited study. Direct numerical comparison is challenging due to variations in experimental design.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by each antifibrotic agent.

TM5275_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Complex TGFbR->SMAD activates PAI1_Gene PAI-1 Gene (SERPINE1) SMAD->PAI1_Gene upregulates PAI1 PAI-1 Protein PAI1_Gene->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Fibrosis Fibrosis PAI1->Fibrosis promotes Plasminogen Plasminogen Plasmin Plasmin uPA_tPA->Plasmin Plasminogen->Plasmin activates Fibrin_Degradation Fibrin (B1330869) Degradation Plasmin->Fibrin_Degradation Fibrin_Degradation->Fibrosis reduces TM5275 TM5275 TM5275->PAI1 inhibits

TM5275 Mechanism of Action.

Nintedanib_Pathway cluster_receptors Tyrosine Kinase Receptors PDGFR PDGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) PDGFR->Downstream FGFR FGFR FGFR->Downstream VEGFR VEGFR VEGFR->Downstream PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR VEGF VEGF VEGF->VEGFR Nintedanib Nintedanib Nintedanib->PDGFR Nintedanib->FGFR Nintedanib->VEGFR Fibroblast Fibroblast Proliferation, Migration & Differentiation Downstream->Fibroblast Fibrosis Fibrosis Fibroblast->Fibrosis

Nintedanib Mechanism of Action.

Pirfenidone_Pathway TGFb TGF-β Fibroblast Fibroblast TGFb->Fibroblast activates OtherFactors Other Profibrotic & Inflammatory Factors OtherFactors->Fibroblast stimulate Pirfenidone Pirfenidone Pirfenidone->TGFb downregulates Pirfenidone->OtherFactors inhibits Pirfenidone->Fibroblast inhibits proliferation Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiates to Collagen Collagen Synthesis Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Pirfenidone Mechanism of Action.

Experimental Protocols

The preclinical evaluation of antifibrotic agents typically involves the use of animal models that recapitulate key features of human lung fibrosis. Below are generalized protocols for the models mentioned in the efficacy data.

Adenovirus-TGF-β1 Induced Lung Fibrosis Model (for TM5275)

This model utilizes an adenovirus vector to deliver and overexpress active TGF-β1 directly to the lungs, leading to a robust fibrotic response.

AdTGFb1_Workflow Start Start Instillation Intranasal Instillation of Ad-TGF-β1 Start->Instillation Treatment Oral Administration of TM5275 Instillation->Treatment Day 4 post-instillation Sacrifice Sacrifice and Lung Harvest Treatment->Sacrifice Daily for 10 days Analysis Analysis: - Hydroxyproline Assay - Histology (Masson's Trichrome) - Western Blot Sacrifice->Analysis End End Analysis->End

Adenovirus-TGF-β1 Model Workflow.

Key Methodological Steps:

  • Animal Model: Typically C57BL/6 mice are used.

  • Induction of Fibrosis: A replication-deficient adenovirus expressing a constitutively active form of TGF-β1 is administered via intranasal or intratracheal instillation.

  • Drug Administration: TM5275 is administered orally, often starting a few days after the induction of fibrosis to assess its therapeutic potential.

  • Efficacy Assessment: Lungs are harvested at the end of the treatment period for analysis of collagen content (hydroxyproline assay), histological assessment of fibrosis (e.g., Masson's trichrome staining), and protein expression of fibrotic markers.

Bleomycin-Induced Lung Fibrosis Model (for Nintedanib and Pirfenidone)

This is the most widely used preclinical model for pulmonary fibrosis. A single intratracheal or oropharyngeal administration of the chemotherapeutic agent bleomycin (B88199) induces lung injury, inflammation, and subsequent fibrosis.

Bleomycin_Workflow Start Start Instillation Intratracheal Instillation of Bleomycin Start->Instillation Treatment Oral Administration of Nintedanib or Pirfenidone Instillation->Treatment Preventive (Day 0) or Therapeutic (e.g., Day 7) Sacrifice Sacrifice and Lung Harvest Treatment->Sacrifice Daily for 14-28 days Analysis Analysis: - Hydroxyproline Assay - Histology (Masson's Trichrome) - BALF Analysis Sacrifice->Analysis End End Analysis->End

Bleomycin-Induced Fibrosis Model Workflow.

Key Methodological Steps:

  • Animal Model: Commonly used in mice (e.g., C57BL/6) or rats.

  • Induction of Fibrosis: A single dose of bleomycin sulfate (B86663) is administered directly to the lungs.

  • Drug Administration: Nintedanib or pirfenidone is typically given orally, either in a prophylactic setting (starting at the time of bleomycin administration) or a therapeutic setting (starting after the initial inflammatory phase, around day 7-14).

  • Efficacy Assessment: Endpoints are similar to the TGF-β1 model and often include analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines.

Key Analytical Techniques
  • Hydroxyproline Assay: This is a quantitative biochemical method to measure the total collagen content in lung tissue.[14][15][16] Lung tissue is hydrolyzed to break down proteins into their constituent amino acids, and the amount of hydroxyproline, an amino acid abundant in collagen, is determined colorimetrically.

  • Masson's Trichrome Staining: A histological staining technique used to visualize collagen fibers in tissue sections.[17][18][19][20][21] Collagen stains blue, nuclei stain black, and cytoplasm and muscle fibers stain red, allowing for the qualitative and semi-quantitative assessment of fibrosis.

Discussion and Future Directions

However, the lack of direct comparative studies is a significant limitation in definitively assessing the relative efficacy of these three compounds. Future preclinical research should aim to conduct head-to-head comparisons of TM5275, nintedanib, and pirfenidone in the same animal model of lung fibrosis, using standardized dosing regimens and endpoints. Such studies would provide a more robust basis for comparing their antifibrotic potential and for informing the design of future clinical trials.

Furthermore, exploring the efficacy of combination therapies, for instance, TM5275 with either nintedanib or pirfenidone, could be a valuable avenue of investigation, as targeting multiple pathways in the complex pathogenesis of lung fibrosis may lead to enhanced therapeutic outcomes.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The preclinical data presented may not be directly translatable to clinical efficacy in humans.

References

Validating the Specificity of TM5275 for PAI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 Inhibition

Comparative Analysis of PAI-1 Inhibitors

CompoundTargetIC50 (μM)
TM5275 PAI-16.95[1]
Tiplaxtinin (PAI-039) PAI-12.7[2]
TM5441 PAI-19.7 - 60.3

Specificity of TM5275:

Comparison with Alternatives:

Signaling Pathways and Experimental Workflows

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular tPA tPA Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates uPAR uPAR uPA->uPAR Plasminogen Plasminogen Plasminogen->Plasmin Degradation Fibrin Degradation Plasmin->Degradation Fibrin Fibrin Clot Fibrin->Degradation PAI_1 PAI-1 PAI_1->tPA PAI_1->uPA LRP1 LRP1 PAI_1->LRP1 Vitronectin Vitronectin Vitronectin->PAI_1 stabilizes Integrins Integrins uPAR->Integrins Integrins->LRP1 Signaling Intracellular Signaling LRP1->Signaling

PAI-1 Signaling Pathway

Experimental_Workflow cluster_workflow Workflow for PAI-1 Inhibitor Specificity Assay start Start prep_inhibitor Prepare serial dilutions of test inhibitor (e.g., TM5275) start->prep_inhibitor incubation1 Incubate PAI-1 with test inhibitor prep_inhibitor->incubation1 prep_pai1 Prepare PAI-1 and target protease (tPA/uPA) solutions prep_pai1->incubation1 incubation2 Add target protease (tPA or uPA) incubation1->incubation2 add_substrate Add chromogenic substrate for the protease incubation2->add_substrate measure Measure absorbance (kinetic or endpoint) add_substrate->measure calculate Calculate % inhibition and determine IC50 measure->calculate selectivity_panel Repeat assay with a panel of off-target proteases calculate->selectivity_panel compare Compare IC50 values to determine selectivity selectivity_panel->compare end End compare->end

References

A Comparative Analysis of the Safety Profiles of Different PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Safety Profiles of PAI-1 Inhibitors
InhibitorDevelopment PhaseKey Safety & Tolerability FindingsSpecific Adverse Events / Risks
TM5614 Phase II / III[1][7]Generally well-tolerated and considered highly safe in multiple clinical trials.[8]In a Phase II trial for CML, no bleeding events or abnormal coagulation were reported.[8] A study in COVID-19 patients showed no notable side effects.[9]
Tiplaxtinin (PAI-039) Preclinical (Failed Clinical Trials)Unfavorable risk-benefit ratio observed in human clinical trials.[5][10]Associated with bleeding disorders and a need for stringent dose control.[5][10] Chronic administration in non-human primates, however, showed an absence of side effects on systemic hemostasis.[6]
MDI-2517 Phase ICurrently being evaluated in a single ascending dose trial in healthy volunteers to establish its initial safety profile.[1]Data on specific adverse events in humans is not yet available.
TM5275 PreclinicalShowed activity in animal models of thrombosis and fibrosis.Did not prolong bleeding time in non-human primates, suggesting a potentially favorable safety profile regarding hemostasis.[6]

Detailed Inhibitor Safety Profiles

TM5614: A New Generation with a Promising Safety Profile
  • In Chronic Myeloid Leukemia (CML): A Phase II clinical trial investigating TM5614 in combination with tyrosine kinase inhibitors (TKIs) for CML found the combination to be well-tolerated. Crucially, the study reported no instances of bleeding events or drug-related abnormal coagulation.[8]

  • In COVID-19 Pneumonia: An open-label, single-arm trial involving Japanese patients with mild to moderate COVID-19 pneumonia reported that all 26 participants treated with TM5614 were discharged without any notable side effects.[9]

  • Other Indications: TM5614 is also under investigation for systemic sclerosis-associated interstitial lung disease and in combination with other therapies for various cancers, with safety being a key endpoint.[1][12]

Tiplaxtinin (PAI-039): A Precautionary Tale
  • Primary Safety Concern: The principal reason for its clinical failure was an unfavorable risk-to-benefit ratio, with a significant potential to provoke bleeding disorders.[5][10] This systemic effect on hemostasis requires tight dose control, complicating its therapeutic application.[6]

The experience with Tiplaxtinin underscores the critical importance of developing inhibitors that are not only effective but also possess a wide therapeutic window without disrupting systemic hemostasis.

Experimental Protocols for Safety Assessment

Preclinical Safety and Toxicology

Before human trials, a comprehensive preclinical safety program is conducted in compliance with regulatory guidelines.

  • In Vitro Assays:

    • Coagulation Assays: Standard tests such as Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are used to assess the compound's general impact on the intrinsic and extrinsic coagulation cascades.

    • Genetic Toxicology: A battery of tests, including the Ames test (bacterial reverse mutation) and in vitro chromosomal aberration assays, are conducted to assess mutagenic potential.[1]

  • In Vivo Animal Studies:

    • Bleeding Models: To directly assess bleeding risk, animal models such as a tail transection bleeding time assay or a liver laceration model are used.[9] These studies measure blood loss and time to hemostasis following administration of the inhibitor.

    • Single and Repeat-Dose Toxicity: Studies are conducted in at least two species (one rodent, one non-rodent, e.g., rat and dog) to identify potential target organs for toxicity and determine a safe starting dose for human trials.[1] These studies involve clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

    • Safety Pharmacology: A core battery of studies evaluates the effects of the drug on vital functions, including the central nervous, cardiovascular (including hERG assay), and respiratory systems.[8]

Clinical Trial Safety Assessment

In human trials, safety is the primary endpoint of Phase I and a critical component of Phase II and III.

  • Phase I Studies: Typically conducted in healthy volunteers, these trials use a single ascending dose (SAD) or multiple ascending dose (MAD) design. The main goals are to evaluate the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics.[1] Intense monitoring for any adverse events (AEs) is performed.

  • Phase II/III Studies: Conducted in patient populations, these trials continue to monitor safety while evaluating efficacy. Key safety endpoints include:

    • The incidence and severity of Treatment-Emergent Adverse Events (TEAEs).

    • Incidence of Serious Adverse Events (SAEs).

    • Specific monitoring for hemorrhagic events, including major and minor bleeding.

    • Laboratory parameters, including complete blood count, coagulation panels, and liver and renal function tests.

Visualizations

PAI-1 Signaling Pathway and Inhibition

General Workflow for PAI-1 Inhibitor Safety Assessment

References

Safety Operating Guide

Proper Disposal Procedures for TM5275 Sodium: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like TM5275 sodium is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of this compound, emphasizing regulatory compliance and risk mitigation.

Immediate Safety and Handling Considerations

Key Hazard Information:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity, oral (Category 4)P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 1)P273: Avoid release to the environment.
P391: Collect spillage.

Step-by-Step Disposal Protocol for this compound Waste

Given the lack of specific chemical neutralization protocols for this compound, the following procedure outlines the best practices for preparing the waste for collection by a certified hazardous waste disposal service. This method ensures safety and compliance with environmental regulations.

Experimental Protocol: Waste Preparation for Professional Disposal

  • Personal Protective Equipment (PPE): Before handling this compound, equip yourself with appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated weighing paper, or disposable labware in a dedicated, clearly labeled hazardous waste container.

    • Solution Waste: If this compound has been dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Use a hazardous waste tag or label provided by your institution.

    • Clearly write the full chemical name: "this compound".

    • List all components of the waste, including any solvents and their approximate concentrations.

    • Indicate the hazards associated with the waste (e.g., "Toxic," "Aquatic Hazard").

  • Secure Storage:

    • Keep the hazardous waste container tightly sealed to prevent spills or evaporation.

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's guidelines.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and the procedural flow for the safe disposal of this compound, reinforcing the safety-first approach.

cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_disposal Storage & Disposal start Start: Need to dispose of this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., powder, contaminated items) assess_waste->solid_waste Solid solution_waste Solution Waste (e.g., in DMSO, DMF) assess_waste->solution_waste Liquid solid_container Place in a dedicated, sealed solid waste container. solid_waste->solid_container solution_container Place in a dedicated, sealed liquid waste container. solution_waste->solution_container label_waste Label container with: - Full Chemical Name - All Components & Concentrations - Hazard Information solid_container->label_waste solution_container->label_waste store_waste Store in a designated satellite accumulation area with secondary containment. label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste collected by approved disposal service contact_ehs->end

This compound Disposal Workflow

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always consult your organization's Environmental Health and Safety (EHS) office for detailed procedures and requirements. Attempting to neutralize or dispose of this chemical through methods other than those approved by certified professionals is strongly discouraged.

Safeguarding Your Research: Essential Safety and Handling Protocols for TM5275 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety and logistical information for the handling of TM5275 sodium, a compound identified as harmful if swallowed and very toxic to aquatic life. Adherence to these operational and disposal plans is essential for ensuring personnel safety and environmental protection.

Hazard and Exposure Summary

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards. While specific quantitative toxicity values are not publicly available, the classifications necessitate stringent safety measures.

Hazard ClassificationGHS CategoryDescription
Acute Oral Toxicity Category 4Harmful if swallowed.
Acute Aquatic Toxicity Category 1Very toxic to aquatic life.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the hazardous nature of this compound, a multi-layered approach to personal protection and engineering controls is mandatory.

Control TypeSpecific Recommendations
Engineering Controls - Fume Hood: All handling of this compound powder and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. - Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are required in the immediate vicinity of the handling area.
Eye and Face Protection - Safety Goggles: Chemical splash goggles are mandatory to protect against accidental splashes. - Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
Skin Protection - Gloves: Chemical-resistant gloves are required. Based on the chemical structure (chlorinated and nitrogenous organic compound), Nitrile or Neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. - Lab Coat: A full-length laboratory coat must be worn and fully buttoned to protect skin and personal clothing.
Respiratory Protection - Respirator: If there is a potential for aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Safe Handling and Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Appropriate co-solvents (e.g., PEG300, Tween-80, saline, corn oil, as per experimental requirements)

  • Sterile, amber glass vials or other light-protected containers

  • Calibrated balance

  • Vortex mixer and/or sonicator

  • Chemical-resistant spatulas and weighing paper

  • Pipettes and sterile, disposable tips

Protocol for Preparing a Stock Solution in DMSO:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Weighing: Tare a sterile, amber glass vial on a calibrated balance. Carefully weigh the desired amount of this compound powder onto weighing paper and transfer it to the vial.

  • Dissolution: In the fume hood, add the calculated volume of anhydrous DMSO to the vial. This compound is soluble in DMSO.

  • Mixing: Tightly cap the vial and mix using a vortex mixer. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect to ensure the solution is clear and free of particulates.

  • Labeling: Clearly label the vial with the chemical name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C for long-term storage, protected from light and moisture.

Disposal Plan: Managing this compound Waste

The high aquatic toxicity of this compound necessitates a rigorous waste management plan to prevent environmental release.

Waste StreamDisposal Procedure
Solid this compound Waste - Collect all unused this compound powder and any contaminated weighing paper or other solids in a clearly labeled hazardous waste container. - The container should be sealed and stored in a designated satellite accumulation area.
Liquid Waste (DMSO solutions) - DO NOT dispose of down the drain. - Collect all unused this compound solutions and contaminated solvents in a designated, leak-proof hazardous waste container for organic solvents. - The container must be clearly labeled with "Hazardous Waste," the chemical constituents (this compound, DMSO), and the approximate concentrations.
Contaminated Labware and PPE - Disposable Items: All contaminated disposable items (e.g., pipette tips, gloves, bench paper) must be placed in a designated hazardous waste bag within the fume hood. - Reusable Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove this compound residue. The rinsate must be collected as hazardous waste. After the initial rinse, glassware can be washed with laboratory detergent and water.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing while under the safety shower. - Seek immediate medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention.
Inhalation - Move the affected person to fresh air immediately. - If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. - Seek immediate medical attention.
Ingestion - DO NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.
Spill - Small Spill (in fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste. - Large Spill (or any spill outside of a fume hood): Evacuate the immediate area. Alert others and your supervisor. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.

Visual Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Solution Preparation cluster_disposal Waste Disposal PPE Don Required PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh this compound FumeHood->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve CollectSolid Collect Solid Waste Weigh->CollectSolid Mix Vortex / Sonicate Dissolve->Mix CollectLiquid Collect Liquid Waste Dissolve->CollectLiquid Label Label Container Mix->Label Decontaminate Decontaminate Glassware Mix->Decontaminate Store Store Appropriately Label->Store Spill Spill Response Exposure Exposure Response

Caption: Logical workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.